DL-Alanosine
Description
Alanosine is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities. L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. The clinical use of this agent may be limited by its toxicity profile. MTAP is a key enzyme in the adenine and methionine salvage pathways.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery, Origin, and Biosynthesis of DL-Alanosine from Streptomyces alanosinicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Alanosine, a potent antiviral and antitumor agent, is a naturally occurring amino acid analog produced by the bacterium Streptomyces alanosinicus. First isolated in 1966 from a soil sample in Brazil, this metabolite has garnered significant interest due to its unique chemical structure, featuring a reactive diazeniumdiolate functional group. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthetic pathway of this compound. It details the experimental protocols for the fermentation of S. alanosinicus, the isolation and purification of the compound, and the elucidation of its biosynthetic pathway through genetic and biochemical studies. Quantitative data are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate a deeper understanding for researchers in natural product discovery and drug development.
Introduction
Natural products have historically been a rich source of therapeutic agents. Among these, microbial metabolites continue to provide novel chemical scaffolds with diverse biological activities. This compound, produced by the actinomycete Streptomyces alanosinicus, is one such compound that has demonstrated significant potential as an antiviral and antineoplastic agent.[1] Its discovery in the mid-20th century marked an important step in the exploration of microbial secondary metabolites. This guide delves into the technical aspects of its discovery, the characteristics of the producing organism, and the intricate biochemical route to its formation.
Discovery and Origin of this compound
Isolation of Streptomyces alanosinicus
The journey of this compound began with the isolation of the producing microorganism, Streptomyces alanosinicus.
-
Source : The bacterium was first isolated from a soil sample collected in Brazil.[2]
-
Initial Identification : The producing strain was identified as a novel species of the genus Streptomyces and named Streptomyces alanosinicus.
Discovery of this compound
In 1966, two independent research groups, Murthy et al. and Coronelli et al., reported the discovery of a new antibiotic with antiviral and antitumor properties from the fermentation broth of S. alanosinicus.[1] This compound was named Alanosine.
Fermentation for this compound Production
Experimental Protocol: Fermentation of S. alanosinicus
-
Strain Maintenance : Streptomyces alanosinicus is maintained on a suitable agar medium, such as ISP Medium 2, and incubated at 28-30°C to achieve good sporulation.
-
Seed Culture Preparation : A loopful of spores is inoculated into a seed medium (e.g., Tryptic Soy Broth) and incubated for 48-72 hours at 28-30°C with shaking (200-250 rpm).
-
Production Culture : The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used, and optimization is often necessary. A general-purpose production medium for Streptomyces is provided in the table below.
-
Incubation : The production culture is incubated for 7-10 days at 28-30°C with vigorous aeration and agitation.
-
Monitoring : The production of Alanosine can be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Table 1: Example of a General Production Medium for Streptomyces Species
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soluble Starch | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2.0 |
| Trace Elements Solution | 1.0 mL |
| pH | 7.0-7.2 |
Isolation and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified to homogeneity. The process typically involves separation of the biomass followed by chromatographic techniques.
Experimental Protocol: Extraction and Purification
-
Biomass Separation : The fermentation broth is centrifuged or filtered to remove the S. alanosinicus mycelium.
-
Extraction : The supernatant containing this compound is subjected to extraction. Given the polar nature of Alanosine, ion-exchange chromatography is a highly effective initial step.
-
Chromatographic Purification :
-
Ion-Exchange Chromatography : The clarified broth is passed through an anion-exchange resin. After washing, the bound Alanosine is eluted using a salt gradient (e.g., NaCl).
-
Adsorption Chromatography : Further purification can be achieved using adsorption resins.
-
Reversed-Phase HPLC : Final polishing is often performed using reversed-phase HPLC to yield highly pure this compound.
-
-
Crystallization : The purified Alanosine can be crystallized from a suitable solvent system, such as aqueous ethanol.
Biosynthesis of L-Alanosine
Recent research has focused on elucidating the biosynthetic pathway of L-Alanosine, the biologically active enantiomer. This has been achieved through genome sequencing, gene cluster identification, gene disruption studies, and stable isotope feeding experiments.
The L-Alanosine Biosynthetic Gene Cluster (ala)
The genes responsible for L-Alanosine biosynthesis are organized in a contiguous cluster within the S. alanosinicus genome.
Table 2: Genes in the L-Alanosine Biosynthetic Cluster and their Putative Functions
| Gene | Putative Function |
| alaA | Fusion protein with cupin and AraC-like domains, required for biosynthesis. |
| alaB | L-2,3-diaminopropionate synthase component. |
| alaC | Amino acid adenylation domain-containing protein. |
| alaD | L-aspartate oxidase. |
| alaE | Putative aminotransferase. |
| alaF | Thioesterase. |
| alaG | Putative dehydrogenase. |
| alaH | Hypothetical protein. |
| alaI | Hypothetical protein. |
| alaJ | Hypothetical protein. |
| alaK | Hypothetical protein. |
| alaL | Peptidyl carrier protein (PCP). |
| alaM | N-acetyl-diaminopropionate deacetylase. |
| alaN | N-acetyltransferase. |
Proposed Biosynthetic Pathway
The biosynthesis of L-Alanosine is a complex process involving several key steps.
Experimental Elucidation of the Pathway
To confirm the involvement of the ala gene cluster in L-Alanosine production, targeted gene knockouts are performed.
Experimental Workflow: Gene Disruption in S. alanosinicus
To trace the origins of the atoms in the L-Alanosine molecule, stable isotope-labeled precursors are fed to the S. alanosinicus culture, and the incorporation of the label into the final product is analyzed by mass spectrometry.
Experimental Protocol: Stable Isotope Feeding
-
Culture Preparation : S. alanosinicus is grown in a defined production medium.
-
Precursor Addition : At a specific time point during fermentation (e.g., after 24-48 hours of growth), a sterile solution of the isotopically labeled precursor (e.g., ¹⁵N-L-aspartic acid, ¹⁵N-L-glutamic acid, ¹³C-L-serine) is added to the culture.
-
Incubation : The culture is incubated for a further period to allow for the metabolism and incorporation of the labeled precursor.
-
Extraction and Analysis : L-Alanosine is extracted from the culture broth and analyzed by high-resolution LC-MS to determine the mass shift corresponding to the incorporation of the stable isotope.
Table 3: Results of Stable Isotope Feeding Experiments
| Labeled Precursor Fed | Isotope | Observed Incorporation into L-Alanosine | Conclusion |
| L-Aspartic Acid | ¹⁵N | Yes | The nitrogen from aspartic acid is a source for one of the nitrogen atoms in the diazeniumdiolate group.[3] |
| L-Glutamic Acid | ¹⁵N | Yes | The nitrogen from glutamic acid is a source for the other nitrogen atom in the diazeniumdiolate group.[3] |
| O-phospho-L-serine | ¹³C₃, ¹⁵N | Yes | Serves as the backbone of the L-Alanosine molecule. |
Quantitative Analysis of this compound
Accurate quantification of this compound in fermentation broths and biological samples is crucial for process optimization and pharmacokinetic studies. HPLC-based methods are commonly employed for this purpose.
Experimental Protocol: LC-MS Quantification
-
Sample Preparation : Fermentation broth is centrifuged, and the supernatant is filtered. For plasma samples, protein precipitation is required.
-
Chromatography : A reversed-phase C18 column is typically used.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A linear gradient from low to high organic phase is used to elute the analyte.
-
-
Mass Spectrometry : Detection is performed using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Quantification : A standard curve is generated using purified this compound of known concentrations to quantify the amount in the samples.
Conclusion
This compound, a secondary metabolite from Streptomyces alanosinicus, represents a fascinating example of microbial natural product chemistry. From its discovery in a Brazilian soil sample to the recent elucidation of its complex biosynthetic pathway, the study of Alanosine has provided valuable insights into the metabolic capabilities of actinomycetes. This technical guide has outlined the key methodologies for the production, isolation, and characterization of this potent bioactive compound. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers aiming to explore the potential of this compound and other microbial natural products in drug discovery and development. The ongoing investigation into its biosynthesis, particularly the unique N-N bond formation, promises to uncover novel enzymatic mechanisms with potential applications in biocatalysis and synthetic biology.
References
- 1. Alanosine, a new antiviral and antitumour agent isolated from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Alanosine: A Technical Guide to its Antimetabolite and Antibiotic Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DL-Alanosine, a naturally derived amino acid analogue with potent antimetabolite and antibiotic activities. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols relevant to its study and application in drug development.
Core Concepts: An Overview of this compound
This compound, also known as L-2-amino-3-(N-hydroxy-N-nitrosamino)propionic acid, is an antibiotic isolated from Streptomyces alanosinicus.[1][2][3] It functions as an antimetabolite, primarily disrupting the de novo synthesis of purine nucleotides.[1][4] While classified as an antibiotic with reported activity against gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, its development and research have predominantly focused on its potential as an antineoplastic agent, particularly for cancers with specific metabolic vulnerabilities.[1][5]
The therapeutic strategy for alanosine often targets tumors with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[1][4] These MTAP-deficient cells are unable to salvage adenine through alternative pathways and are therefore highly dependent on the de novo purine synthesis pathway for survival, making them selectively vulnerable to inhibitors like alanosine.[1]
Mechanism of Action: A Pro-Drug Approach to Purine Synthesis Inhibition
This compound itself is not the primary active agent. It acts as a pro-drug that, upon entering the cell, is metabolized into a potent inhibitor. The key steps are as follows:
-
Cellular Uptake: this compound enters the cell.
-
Metabolic Activation: Inside the cell, the enzyme SAICAR synthetase (phosphoribosylaminoimidazole-succinocarboxamide synthetase) conjugates L-alanosine with 5-aminoimidazole-4-carboxylic acid ribonucleotide (AICAR).[6]
-
Formation of the Active Antimetabolite: This enzymatic reaction produces L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR).[6]
-
Enzyme Inhibition: Alanosyl-AICOR acts as a potent inhibitor of two key enzymes in the purine biosynthesis pathway:
-
Adenylosuccinate Synthetase (ADSS): This is considered the primary target. Alanosyl-AICOR strongly inhibits ADSS, which catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, the penultimate step in AMP synthesis.[1][4] This blockade leads to a depletion of the adenine nucleotide pool, thereby inhibiting DNA and RNA synthesis.[1]
-
Adenylosuccinate Lyase (ADSL): Alanosyl-AICOR also competitively inhibits ADSL, the enzyme responsible for converting adenylosuccinate to AMP.[6]
-
This dual-inhibition mechanism effectively shuts down the production of adenosine monophosphate (AMP) from IMP, leading to cellular cytotoxicity.
Quantitative Data Summary
The efficacy of this compound and its active metabolite has been quantified in various enzymatic and cellular assays. The data highlights the significantly greater potency of the metabolized form, alanosyl-AICOR.
Table 1: Enzyme Inhibition Constants
| Compound | Target Enzyme | Substrate Cleavage Reaction | Ki (Inhibition Constant) | Reference |
| L-Alanosine | Adenylosuccinate Synthetase | - | 57.23 mM | [1] |
| Alanosyl-AICOR | Adenylosuccinate Synthetase | - | 0.228 µM | [1] |
| Alanosyl-AICOR | Adenylosuccinate Lyase | SAICAR Cleavage | ~1.5 µM | [6] |
| Alanosyl-AICOR | Adenylosuccinate Lyase | Adenylosuccinate Cleavage | ~1.3 µM | [6] |
Table 2: In Vivo and In Vitro Concentrations & Toxicity
| Parameter | Value | Context / Cell Line | Reference |
| Intratumoral Concentration | ~70 µM | Alanosyl-AICOR in leukemia nodules (mice) | [1] |
| Intratumoral Concentration | ~440 µM | L-Alanosine in leukemia nodules (mice) | [1] |
| Effective Concentration | 0.1 - 100 µM | Inhibition of proliferation in MTAP-deficient tumor cells | [3][7] |
| Effective Concentration | 0.125 - 0.25 µM | Inhibition of mitochondrial function and stemness in GBM cells | [3][7] |
| LD50 (intraperitoneal) | ~2 g/kg | Mouse model | [8] |
Antibiotic and Antineoplastic Properties
While this compound is classified as an antibiotic, its spectrum of activity is not extensively detailed in publicly available literature. Its primary characterization has been as an antineoplastic agent.
-
Antibiotic Activity : It has been reported to possess activity against gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae.[5] However, specific Minimum Inhibitory Concentration (MIC) data against a broad panel of microorganisms are not widely documented.
-
Antineoplastic Activity : this compound shows significant activity against various tumor cell lines, particularly those with MTAP deficiency.[1][4] It has undergone Phase I and Phase II clinical trials for various cancers, including malignant gliomas and other solid tumors. Studies have demonstrated that it can inhibit cell growth, reduce the stemness of glioblastoma cells, and impair mitochondrial function.[3]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Adenylosuccinate Synthetase (ADSS) Inhibition Assay
This protocol outlines a spectrophotometric assay to measure the inhibition of ADSS by this compound or its metabolites. The assay follows the formation of adenylosuccinate, which absorbs light at 280 nm.
Materials:
-
Purified or partially purified adenylosuccinate synthetase (ADSS)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inosine 5'-monophosphate (IMP) solution
-
L-Aspartate solution
-
Guanosine 5'-triphosphate (GTP) solution
-
Magnesium Chloride (MgCl₂)
-
This compound or Alanosyl-AICOR stock solution (inhibitor)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 280 nm
Protocol:
-
Reagent Preparation: Prepare stock solutions of all substrates (IMP, L-Aspartate, GTP) and the inhibitor in the appropriate buffer. The final concentration of substrates should be near their Km values for accurate Ki determination.
-
Reaction Mixture: In each well or cuvette, prepare the reaction mixture. A typical mixture contains:
-
Tris-HCl buffer
-
MgCl₂ (e.g., 5-10 mM)
-
GTP (e.g., 100-200 µM)
-
L-Aspartate (e.g., 1-5 mM)
-
IMP (e.g., 50-100 µM)
-
Varying concentrations of the inhibitor (this compound or Alanosyl-AICOR). Include a no-inhibitor control.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow components to equilibrate.
-
Initiate Reaction: Start the reaction by adding a pre-determined amount of ADSS enzyme to each well.
-
Kinetic Measurement: Immediately place the plate/cuvette in the spectrophotometer and begin reading the absorbance at 280 nm every 30-60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Use Michaelis-Menten and Lineweaver-Burk plots (or non-linear regression) to determine the mode of inhibition and calculate the inhibition constant (Ki).
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Sterile saline (0.85%)
-
Incubator at 37°C
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of a 2x concentrated this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well from 1 to 11. The final volume in these wells will be 100 µL.
-
Controls:
-
Growth Control (Well 11): Contains 50 µL CAMHB and 50 µL of the bacterial inoculum (no drug).
-
Sterility Control (Well 12): Contains 100 µL of uninoculated CAMHB (no drug, no bacteria).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Result Interpretation:
-
Check the sterility control (should be clear) and the growth control (should be turbid).
-
Visually inspect the wells containing this compound. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth (i.e., the first clear well).
-
Cellular Metabolism Analysis via Seahorse XF Assay
This protocol describes how to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in cells treated with this compound to assess its impact on mitochondrial respiration and glycolysis.
References
- 1. L-Alanosine | CymitQuimica [cymitquimica.com]
- 2. Isolation and structure of alanosine, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alanosine, a new antiviral and antitumour agent isolated from a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibitory activity of linalool against the filamentous growth and biofilm formation in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antineoplastic Activity of DL-Alanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Alanosine, a natural amino acid analog originally isolated from Streptomyces alanosinicus, has demonstrated potential as an antineoplastic agent. Its mechanism of action centers on the disruption of de novo purine biosynthesis, a pathway crucial for the proliferation of cancer cells. This technical guide provides an in-depth overview of the antineoplastic activity of this compound, with a focus on its mechanism of action, preclinical and clinical findings, and detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
Cancer remains a formidable challenge to global health, necessitating the continuous exploration of novel therapeutic strategies. One such strategy involves targeting the metabolic pathways that are dysregulated in cancer cells to support their rapid growth and proliferation. The de novo purine biosynthesis pathway, responsible for the synthesis of adenosine and guanosine nucleotides, is an attractive target for anticancer drug development. This compound has emerged as a promising inhibitor of this pathway, exhibiting selective cytotoxicity towards cancer cells with specific genetic alterations.
Mechanism of Action
This compound exerts its antineoplastic effects by acting as a potent and specific inhibitor of adenylosuccinate synthetase (ADSS)[1][2]. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate (S-AMP), a critical step in the de novo synthesis of adenosine monophosphate (AMP)[1][2]. By blocking this step, this compound leads to the depletion of the intracellular pool of adenine nucleotides (AMP, ADP, and ATP), which are essential for DNA and RNA synthesis, cellular energy metabolism, and signal transduction[3].
The antineoplastic activity of this compound is particularly pronounced in tumors with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP)[1][2]. MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle purines from the breakdown of nucleic acids. In MTAP-deficient tumors, the de novo synthesis pathway becomes the primary source of purines, rendering these cells highly susceptible to inhibitors like this compound[1][2]. Normal cells, which typically have a functional MTAP enzyme, can utilize the salvage pathway to compensate for the inhibition of de novo synthesis, thus providing a therapeutic window for selective tumor targeting.
The inhibition of adenylosuccinate synthetase by this compound results in the accumulation of upstream metabolites, such as IMP, and a reduction in downstream products, including S-AMP, AMP, ADP, and ATP. This disruption of purine metabolism ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Caption: De Novo Purine Synthesis Pathway and the Site of this compound Inhibition.
Data Presentation
Preclinical In Vivo Data
A study investigating the combination of this compound with radiation in a murine fibrosarcoma model demonstrated a significant enhancement of tumor control.
| Treatment Group | Tumor Control Rate | Dose Modification Factor |
| Radiation Alone (20 Gy) | <5% | - |
| This compound (600 mg/kg) + Radiation (20 Gy) | 62% | 1.4 |
Clinical Trial Data
A Phase II multicenter study (NCT00062283) evaluated the efficacy and safety of L-Alanosine in patients with advanced MTAP-deficient solid tumors[4][5][6][7].
Patient Demographics and Treatment:
| Characteristic | Value |
| Number of Patients Enrolled | 65 |
| Evaluable for Response | 55 |
| Tumor Types | Mesothelioma (16), NSCLC (13), Soft Tissue Sarcoma (15), Osteosarcoma (7), Pancreatic Cancer (14) |
| Dosing Regimen | 80 mg/m² by continuous intravenous infusion daily for 5 days every 21 days[4][7] |
Efficacy Results:
| Response | Percentage of Evaluable Patients (n=55) |
| Objective Response | 0%[4][5][6][7] |
| Stable Disease | 24%[4][5][6][7] |
| Prolonged Stable Disease (Mesothelioma) | 2 patients (7.5 and 15.2 months)[4][7] |
Grade 3/4 Toxicities:
| Toxicity | Percentage of Patients |
| Mucositis | 11%[4][5][6][7] |
| Fatigue | 6%[4][6][7] |
| Nausea | 3%[4][6][7] |
| Renal Failure | 1.5%[4][6][7] |
Another Phase I clinical trial was conducted to determine the maximum tolerated dose (MTD) and recommended Phase II dose of L-Alanosine.
| Parameter | Dose |
| Maximum Tolerated Dose (MTD) | 320 mg/m²/day x 5 every three weeks |
| Recommended Phase II Dose | 160 mg/m²/day x 5 every three weeks |
| Dose-Limiting Toxicity | Oral Mucositis |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.
Materials:
-
Cancer cell lines (MTAP-deficient and proficient)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Caption: Workflow for an In Vitro Cytotoxicity (MTT) Assay.
Immunohistochemistry for MTAP Detection
This protocol provides a general guideline for detecting MTAP protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (graded series: 100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-MTAP)
-
Secondary antibody (HRP-conjugated)
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-MTAP antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with DAB chromogen substrate until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a coverslip using mounting medium.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel synergistic effect of alanosine and guanine on adenine nucleotide synthesis in mammalian cells. Alanosine as a useful probe for investigating purine nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision Strike of DL-Alanosine: A Technical Guide to Targeting Adenylosuccinate Synthetase
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Alanosine, a natural amino acid analogue, has garnered significant interest within the scientific community for its potent antimetabolite and antineoplastic activities. Its primary mechanism of action involves the strategic inhibition of adenylosuccinate synthetase (ADSS), a pivotal enzyme in the de novo purine biosynthesis pathway. This targeted disruption of nucleotide metabolism has shown particular promise in the context of cancers with specific genetic vulnerabilities, such as methylthioadenosine phosphorylase (MTAP) deficiency. This technical guide provides an in-depth exploration of the molecular interactions, biochemical consequences, and experimental methodologies related to the targeting of adenylosuccinate synthetase by this compound. It is designed to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing cancer therapeutics through the exploitation of metabolic pathways.
Introduction: The Central Role of Adenylosuccinate Synthetase in Purine Metabolism
The de novo synthesis of purine nucleotides is a fundamental cellular process essential for DNA replication, RNA transcription, and cellular energy metabolism. Adenylosuccinate synthetase (ADSS) catalyzes the first committed step in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), a critical building block for nucleic acids and a key component of the cellular energy currency, adenosine triphosphate (ATP). The reaction, which is dependent on guanosine triphosphate (GTP) and aspartate, represents a crucial regulatory point in the purine biosynthetic pathway.[1][2]
This compound emerges as a powerful tool for the targeted inhibition of this vital enzyme. While this compound itself exhibits inhibitory activity, its therapeutic efficacy is significantly amplified through its intracellular conversion to a more potent anabolite.[3] This guide will dissect the mechanism of this inhibition, present the quantitative data underpinning its activity, and provide detailed experimental protocols for its study.
Mechanism of Action: From Prodrug to Potent Inhibitor
This compound functions as a prodrug. Upon cellular uptake, the L-isomer of alanosine is metabolized to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide.[3] This anabolite is a significantly more potent inhibitor of adenylosuccinate synthetase than the parent compound.[3] The inhibition of ADSS leads to a depletion of the cellular pool of adenine nucleotides, thereby impeding DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.
The cytotoxic effects of this compound are notably enhanced in tumors harboring a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[4] MTAP-deficient cells are more reliant on the de novo purine synthesis pathway for their adenine supply, making them exquisitely sensitive to inhibitors of this pathway like this compound.
Quantitative Data: Inhibitory Potency of this compound and its Anabolite
The inhibitory activity of this compound and its active metabolite against adenylosuccinate synthetase has been quantified, revealing a dramatic increase in potency upon intracellular conversion.
| Compound | Target Enzyme | Organism/Cell Line | Inhibition Constant (Ki) | Reference |
| L-Alanosine | Adenylosuccinate Synthetase | L5178y/AR Leukemia (mice) | 57.23 mM | [3] |
| L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Synthetase | L5178y/AR Leukemia (mice) | 0.228 µM | [3] |
| L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Lyase (cleavage of adenylosuccinate) | Rat Skeletal Muscle | ~1.3 µM | [5] |
| L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Lyase (cleavage of SAICAR) | Rat Skeletal Muscle | ~1.5 µM | [5] |
Table 1: In vitro inhibitory constants of L-Alanosine and its anabolite.
| Parameter | Value | Tumor Model | Reference |
| Intratumoral Concentration of Anabolite | ~70 µM | Leukemia L5178Y/AR (mice) | [3] |
Table 2: In vivo concentration of the active anabolite of L-Alanosine.
Experimental Protocols
Spectrophotometric Assay for Adenylosuccinate Synthetase Activity and Inhibition
This protocol describes a continuous spectrophotometric assay to measure the activity of adenylosuccinate synthetase by monitoring the formation of adenylosuccinate, which absorbs light at 280 nm.
Materials:
-
Purified adenylosuccinate synthetase
-
Inosine monophosphate (IMP)
-
L-Aspartate
-
Guanosine triphosphate (GTP)
-
Magnesium chloride (MgCl₂)
-
HEPES or Tris-HCl buffer (pH 7.4)
-
This compound or its anabolite
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 280 nm
Procedure:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.4) and 10 mM MgCl₂.
-
Prepare stock solutions of IMP, L-Aspartate, and GTP in the reaction buffer.
-
Prepare a stock solution of this compound or its anabolite in an appropriate solvent (e.g., water or DMSO).
-
In a UV-transparent cuvette, combine the reaction buffer, IMP (final concentration, e.g., 0.1 mM), L-Aspartate (final concentration, e.g., 1 mM), and GTP (final concentration, e.g., 0.1 mM).
-
Add the desired concentration of the inhibitor (this compound or its anabolite) or vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified adenylosuccinate synthetase.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 280 nm over time (e.g., every 15 seconds for 10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of adenylosuccinate.
-
To determine the IC50 or Ki of the inhibitor, perform the assay with a range of inhibitor concentrations and analyze the data using appropriate enzyme kinetics software.
Cell-Based Assay for Assessing the Effect of this compound on Purine Nucleotide Levels
This protocol outlines a method to quantify the impact of this compound on intracellular purine nucleotide pools using high-performance liquid chromatography (HPLC).
Materials:
-
Cancer cell line of interest (e.g., MTAP-deficient and proficient lines)
-
Cell culture medium and supplements
-
This compound
-
Perchloric acid (PCA) or other suitable extraction buffer
-
Potassium hydroxide (KOH) for neutralization
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Standards for purine nucleotides (IMP, AMP, ADP, ATP, GMP, GDP, GTP)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract the intracellular metabolites by adding a known volume of ice-cold 0.4 M perchloric acid to each well.
-
Scrape the cells and collect the cell lysate.
-
Neutralize the extracts by adding a calculated amount of potassium hydroxide.
-
Centrifuge the samples to pellet the potassium perchlorate precipitate.
-
Filter the supernatant and inject a known volume into the HPLC system.
-
Separate the nucleotides using a suitable gradient of mobile phases (e.g., phosphate buffer and methanol).
-
Detect the nucleotides by their absorbance at 254 nm.
-
Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Signaling Pathway of De Novo Purine Biosynthesis and this compound Inhibition
Figure 1: this compound inhibits the de novo purine biosynthesis pathway.
Experimental Workflow for Studying this compound's Effects
Figure 2: Workflow for investigating this compound's cellular effects.
Cellular Consequences of Adenylosuccinate Synthetase Inhibition
The inhibition of adenylosuccinate synthetase by this compound triggers a cascade of cellular events beyond the immediate depletion of adenine nucleotides. Recent studies have revealed a profound impact on mitochondrial function.[6][7] By disrupting the purine supply, this compound impairs mitochondrial respiration and reduces the spare respiratory capacity of cancer cells.[6][7] This mitochondrial dysfunction contributes to the overall anti-proliferative and pro-apoptotic effects of the drug.
Furthermore, the inhibition of de novo purine synthesis has been shown to attenuate the stemness of cancer cells.[6][7] This suggests that this compound may not only target the bulk of the tumor but also the cancer stem cell population, which is often responsible for tumor recurrence and therapeutic resistance.
Conclusion and Future Directions
This compound's targeted inhibition of adenylosuccinate synthetase represents a compelling strategy for cancer therapy, particularly for tumors with MTAP deficiency. The conversion of this compound to its highly potent anabolite within the cell underscores the elegance of this targeted approach. The downstream effects on mitochondrial function and cancer cell stemness further highlight the multifaceted anti-cancer activity of this compound.
Future research should focus on optimizing the therapeutic window of this compound, potentially through combination therapies that further exploit the metabolic vulnerabilities of cancer cells. A deeper understanding of the interplay between purine metabolism, mitochondrial function, and cancer stem cell biology will be crucial in realizing the full clinical potential of adenylosuccinate synthetase inhibitors. The experimental frameworks provided in this guide offer a robust starting point for these critical investigations.
References
- 1. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 2. Adenylosuccinate - Wikipedia [en.wikipedia.org]
- 3. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of adenylosuccinate lyase by L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of L-Alanosine in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-alanosine is a naturally occurring antibiotic produced by the bacterium Streptomyces alanosinicus. It exhibits a range of bioactive properties, including antibacterial, antiviral, and antitumor activities, by acting as an antimetabolite in de novo purine biosynthesis. The unique diazeniumdiolate functional group within L-alanosine is of significant interest for its therapeutic potential and the novel biochemistry involved in its formation. This technical guide provides an in-depth overview of the L-alanosine biosynthetic pathway in bacteria, consolidating current knowledge on the genetic and enzymatic machinery, and presenting available quantitative data and experimental methodologies to aid further research and development.
The L-Alanosine Biosynthetic Gene Cluster (ala)
The biosynthesis of L-alanosine is orchestrated by a dedicated gene cluster, designated ala, identified in Streptomyces alanosinicus ATCC 15710. This cluster spans approximately 13.5 kb and encodes a suite of enzymes responsible for the synthesis and modification of the precursor molecule, L-2,3-diaminopropionic acid (L-Dap), and the subsequent installation of the characteristic N-nitroso group.
Table 1: Genes and Proposed Functions in the L-Alanosine (ala) Biosynthetic Gene Cluster
| Gene | Proposed Function |
| alaA / alaB | Homologs of SbnA/SbnB; involved in the synthesis of L-2,3-diaminopropionic acid (L-Dap) from O-phospho-L-serine. |
| alaC | Amino acid adenylation (A) domain-containing protein; activates L-Dap. |
| alaD | Predicted flavin-dependent N-hydroxylase. |
| alaE | GAF-domain containing protein; likely involved in regulation. |
| alaF | Thioesterase (TE) enzyme. |
| alaG | PAS-domain containing protein; likely involved in regulation. |
| alaH | Potential flavin reductase for AlaD. |
| alaI / alaJ | Homologs of CreE/CreD; function as a nitrite synthase, producing nitrite from L-aspartic acid. |
| alaK | Transcriptional regulator. |
| alaL | Free-standing peptidyl carrier protein (PCP). |
The Biosynthetic Pathway of L-Alanosine
The proposed biosynthetic pathway of L-alanosine commences with the formation of the non-proteinogenic amino acid L-Dap, which serves as the backbone of the final molecule. This is followed by a series of modifications, including activation, N-hydroxylation, and N-nitrosation, likely occurring on a peptidyl carrier protein-tethered intermediate to manage instability.
Figure 1: Proposed biosynthetic pathway of L-alanosine.
Quantitative Data on Biosynthetic Enzymes
Detailed kinetic parameters for the enzymes of the L-alanosine biosynthetic pathway are not extensively reported in the literature. The following table summarizes the available information. Further enzymatic characterization is required to fully understand the catalytic efficiencies and substrate specificities of these enzymes.
Table 2: Enzyme Activity Data
| Enzyme | Substrate(s) | Product(s) | Specific Activity | Km | kcat | Optimal pH | Optimal Temp. |
| AlaB | L-Dap, NAD⁺ | N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid, NADH | N/A | N/A | N/A | N/A | N/A |
| AlaC | L-Dap, ATP | L-Dap-AMP, PPi | N/A | N/A | N/A | N/A | N/A |
| AlaI/AlaJ | L-Aspartate, NADPH, FAD | Nitrite (NO₂⁻) | Detected in vitro | N/A | N/A | ~8.0 | Room Temp |
| AlaD | L-Dap-S-AlaL | N-hydroxy-L-Dap-S-AlaL | Proposed | N/A | N/A | N/A | N/A |
| AlaH | NAD(P)H, Flavin | NAD(P)⁺, Reduced Flavin | Proposed | N/A | N/A | N/A | N/A |
N/A: Not available in the reviewed literature.
Experimental Protocols
Detailed, step-by-step protocols for the purification and assay of each enzyme in the L-alanosine pathway are not fully described in single sources. The following sections provide a compilation of methodologies reported in the literature for the characterization of these or homologous enzymes.
General Protein Expression and Purification
A general protocol for the expression and purification of His-tagged proteins from E. coli is as follows. Specific conditions for each "Ala" protein would require optimization.
-
Gene Cloning: The gene of interest is PCR amplified from S. alanosinicus genomic DNA and cloned into an E. coli expression vector (e.g., pET series) with an N- or C-terminal polyhistidine tag.
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.1-1 mM) and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 16-25°C).
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). The His-tagged protein is then eluted with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification: If necessary, the protein can be further purified by size-exclusion chromatography to remove aggregates and other impurities.
Assay for AlaI/AlaJ Nitrite Synthase Activity
The activity of the AlaI/AlaJ nitrite synthase complex can be determined by measuring the production of nitrite using the Griess assay.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 8.0), 10 mM MgCl₂, 1 mM L-aspartic acid, 5 mM NADPH, 10 µM FAD, and purified AlaI and AlaJ enzymes (e.g., 5 µM each).
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Griess Assay:
-
To 100 µL of the reaction mixture, add 50 µL of 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Quantification: Measure the absorbance at 540 nm. The concentration of nitrite is determined by comparison to a standard curve prepared with known concentrations of sodium nitrite.
Assay for AlaC Adenylation Activity
The activity of the adenylation domain of AlaC can be measured using a pyrophosphate detection assay.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 1 mM L-Dap, and purified AlaC enzyme.
-
Incubation: Incubate the reaction at 37°C.
-
Pyrophosphate Detection: At various time points, aliquots of the reaction are taken and the amount of pyrophosphate (PPi) released is quantified using a commercially available PPi detection kit (e.g., a fluorescence-based assay).
-
Data Analysis: The initial rate of PPi formation is calculated to determine the enzyme activity. Kinetic parameters (Km and kcat) can be determined by varying the concentration of one substrate while keeping the others saturated.
Analysis of L-Dap Loading onto AlaL
The loading of L-Dap onto the peptidyl carrier protein AlaL by AlaC can be confirmed by mass spectrometry.
-
Reaction: A reaction containing apo-AlaL, a phosphopantetheinyl transferase (like Sfp) to convert it to holo-AlaL, AlaC, L-Dap, and ATP is incubated.
-
Sample Preparation: The reaction mixture is desalted and prepared for mass spectrometry analysis.
-
Mass Spectrometry: The mass of the AlaL protein is analyzed by ESI-MS. A mass shift corresponding to the covalent attachment of the phosphopantetheinyl arm and a further shift corresponding to the loading of L-Dap confirms the activity of AlaC and the function of AlaL.
Regulatory Mechanisms
The regulation of the ala gene cluster is not yet fully understood, but the presence of several putative regulatory genes suggests a complex control system.
-
alaK : This gene encodes a putative transcriptional regulator. Its specific role in activating or repressing the ala gene cluster remains to be experimentally validated.
-
alaE : This gene encodes a GAF domain-containing protein. GAF domains are known to bind small molecules, suggesting that AlaE may sense an intracellular signal to modulate L-alanosine production.
-
alaG : This gene encodes a PAS domain-containing protein. PAS domains are versatile sensory domains that can detect a wide range of stimuli, including light, oxygen, and redox potential. AlaG may play a role in integrating environmental cues into the regulation of L-alanosine biosynthesis.
Figure 2: Hypothetical regulatory network of the ala gene cluster.
Conclusion and Future Perspectives
Significant progress has been made in elucidating the biosynthetic pathway of L-alanosine in Streptomyces alanosinicus. The identification of the ala gene cluster has provided a roadmap for understanding the enzymatic logic behind the formation of this unique natural product. However, this technical guide also highlights several areas where further research is needed. A comprehensive biochemical characterization of all the "Ala" enzymes is required to determine their kinetic properties and substrate specificities. Elucidation of the regulatory network governing the expression of the ala gene cluster will be crucial for optimizing L-alanosine production. Furthermore, the in vitro reconstitution of the entire biosynthetic pathway will provide definitive evidence for the proposed steps and may enable the chemoenzymatic synthesis of L-alanosine analogs with improved therapeutic properties. The information compiled herein serves as a valuable resource for researchers aiming to address these knowledge gaps and unlock the full potential of L-alanosine as a therapeutic agent.
The Inhibitory Effect of DL-Alanosine on De Novo Purine Synthesis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Alanosine, a cytotoxic amino acid analogue, has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of de novo purine synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evaluation, and quantitative effects of this compound on this critical metabolic pathway in cancer cells. The document details the conversion of this compound to its active antimetabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR), and its potent inhibition of adenylosuccinate synthetase (ADSS), a key enzyme in the synthesis of adenosine monophosphate (AMP). Particular focus is given to the enhanced sensitivity of cancer cells with methylthioadenosine phosphorylase (MTAP) deficiency to this compound. This guide includes detailed experimental protocols, a compilation of quantitative data on its inhibitory effects, and visual representations of the relevant biochemical pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
The de novo purine synthesis pathway is a fundamental metabolic process essential for the production of purine nucleotides, the building blocks of DNA and RNA. This pathway is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleic acid synthesis. Consequently, targeting enzymes within this pathway has emerged as a promising strategy for cancer therapy.
This compound is an antitumor agent that acts as a specific inhibitor of de novo adenine nucleotide synthesis. Its selective cytotoxicity in certain cancer cell populations, particularly those with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), makes it a compound of significant interest for targeted cancer therapy. MTAP-deficient tumors are more reliant on the de novo pathway for purine synthesis, rendering them more susceptible to inhibitors like this compound[1][2].
This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on purine metabolism in cancer cells, and detailed methodologies for its experimental evaluation.
Mechanism of Action of this compound
This compound itself is a prodrug that is metabolized within the cell to its active form. The primary mechanism of action involves the inhibition of adenylosuccinate synthetase (ADSS), the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP)[3].
Interestingly, studies have shown that this compound is converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR) in neoplastic cells. This antimetabolite is a significantly more potent inhibitor of adenylosuccinate synthetase than this compound itself[4]. The accumulation of alanosyl-AICOR within tumor cells is believed to be the primary driver of the observed inhibition of de novo purine synthesis and subsequent cytotoxic effects[4].
dot
Caption: Metabolic activation of this compound and its inhibitory effect on the de novo purine synthesis pathway.
Quantitative Data on this compound's Efficacy
The inhibitory potential of this compound and its active metabolite has been quantified in various studies. This section presents a summary of this data in a structured format for easy comparison.
Inhibition of Adenylosuccinate Synthetase
The direct inhibitory effect of this compound and its metabolite, alanosyl-AICOR, on adenylosuccinate synthetase has been determined through kinetic studies.
| Inhibitor | Target Enzyme | Ki Value | Cell/Tissue Source | Reference |
| L-Alanosine | Adenylosuccinate Synthetase | 57.23 mM | L5178y/AR Leukemia | [4] |
| Alanosyl-AICOR | Adenylosuccinate Synthetase | 0.228 µM | L5178y/AR Leukemia | [4] |
Table 1: Inhibition constants (Ki) for L-Alanosine and its active metabolite against adenylosuccinate synthetase.
In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency. MTAP-deficient cancer cells have been shown to be particularly sensitive to inhibitors of de novo purine synthesis[5].
| Cell Line | Cancer Type | MTAP Status | IC50 Value | Reference |
| CEM/ADR5000 | Leukemia | Deficient | Data not specified, but sensitive | |
| HL-60/AR | Leukemia | Deficient | Data not specified, but sensitive | |
| MDA-MB-231-BCRP | Breast Cancer | Deficient | Data not specified, but sensitive | |
| GBM cultures | Glioblastoma | Deficient | Effective at 0.25 µM | [6] |
Table 2: In vitro cytotoxicity of this compound in various cancer cell lines. Further research is needed to populate a more comprehensive list of IC50 values across a wider range of cell lines.
Clinical Trial Data
A phase II multicenter study evaluated the efficacy of L-alanosine in patients with MTAP-deficient solid tumors.
| Parameter | Value |
| Patient Population | 65 patients with MTAP-deficient mesothelioma, NSCLC, soft tissue sarcoma, osteosarcoma, or pancreatic cancer |
| Dosing Regimen | 80 mg/m² by continuous intravenous infusion daily for 5 days every 21 days |
| Objective Responses | 0 |
| Stable Disease | 24% of evaluable patients |
| Grade 3/4 Toxicities | Mucositis (11%), Fatigue (6%), Nausea (3%), Renal failure (1.5%) |
Table 3: Summary of a phase II clinical trial of L-alanosine in patients with MTAP-deficient cancers.[1][7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on de novo purine synthesis.
Adenylosuccinate Synthetase Inhibition Assay
This protocol is adapted from general spectrophotometric enzyme assays and the specific context of alanosine research[4].
Objective: To determine the inhibitory constant (Ki) of this compound and its metabolites on adenylosuccinate synthetase.
Principle: The activity of adenylosuccinate synthetase is measured by monitoring the formation of adenylosuccinate from IMP and aspartate, which results in an increase in absorbance at 280 nm. The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the enzyme kinetics.
Materials:
-
Partially purified adenylosuccinate synthetase
-
Inosine monophosphate (IMP)
-
L-aspartate
-
Guanosine triphosphate (GTP)
-
MgCl2
-
Tris-HCl buffer (pH 8.0)
-
This compound or alanosyl-AICOR
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, GTP, and varying concentrations of IMP.
-
Add a fixed concentration of adenylosuccinate synthetase to the reaction mixture.
-
To determine the Ki, prepare a series of reaction mixtures with varying concentrations of both the substrate (IMP) and the inhibitor (this compound or alanosyl-AICOR).
-
Initiate the reaction by adding L-aspartate.
-
Immediately monitor the increase in absorbance at 280 nm over time.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Analyze the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Ki value.
Measurement of De Novo Purine Synthesis Rate
This protocol is based on the incorporation of radiolabeled precursors into newly synthesized purines.
Objective: To quantify the rate of de novo purine synthesis in cancer cells treated with this compound.
Principle: Cells are incubated with a radiolabeled precursor, such as [14C]formate or [14C]glycine, which is incorporated into the purine ring during de novo synthesis. The amount of radioactivity incorporated into the total purine nucleotide pool or into nucleic acids is measured as an indicator of the synthesis rate.
Materials:
-
Cancer cell lines (e.g., MTAP-deficient and proficient lines)
-
Cell culture medium and supplements
-
This compound
-
[14C]formate or [14C]glycine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
-
DNA/RNA purification kit
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere and grow.
-
Treat the cells with varying concentrations of this compound for a specified period.
-
Add [14C]formate or [14C]glycine to the culture medium and incubate for a defined time (e.g., 1-4 hours).
-
To measure incorporation into the total nucleotide pool, wash the cells with cold PBS and then lyse them. Precipitate macromolecules with cold TCA. The acid-soluble fraction contains the nucleotide pool.
-
To measure incorporation into nucleic acids, wash the cells, lyse them, and purify the DNA and RNA using a commercial kit.
-
Measure the radioactivity in the acid-soluble fraction or the purified nucleic acids using a scintillation counter.
-
Normalize the radioactivity to the total protein or cell number to determine the rate of de novo purine synthesis.
Analysis of Intracellular Purine Nucleotide Pools by HPLC
Objective: To quantify the changes in the intracellular concentrations of purine metabolites (e.g., IMP, adenylosuccinate, AMP, GMP) in response to this compound treatment.
Principle: High-performance liquid chromatography (HPLC) is used to separate and quantify the different purine nucleotides in cell extracts.
Materials:
-
Cancer cells
-
This compound
-
Perchloric acid or other extraction buffer
-
HPLC system with a reverse-phase C18 column and a UV detector
-
Purine nucleotide standards (IMP, AMP, GMP, etc.)
Procedure:
-
Culture and treat cancer cells with this compound as described above.
-
Harvest the cells and extract the intracellular metabolites using cold perchloric acid.
-
Neutralize the extracts and centrifuge to remove precipitated proteins.
-
Filter the supernatant and inject a defined volume into the HPLC system.
-
Separate the nucleotides using a gradient of a suitable mobile phase (e.g., ammonium phosphate buffer and methanol).
-
Detect the nucleotides by their UV absorbance at a specific wavelength (e.g., 254 nm).
-
Identify and quantify the individual nucleotides by comparing their retention times and peak areas to those of known standards.
Mandatory Visualizations
De Novo Purine Synthesis Pathway and this compound Inhibition
References
- 1. a-phase-ii-multicenter-study-of-l-alanosine-a-potent-inhibitor-of-adenine-biosynthesis-in-patients-with-mtap-deficient-cancer - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel synergistic effect of alanosine and guanine on adenine nucleotide synthesis in mammalian cells. Alanosine as a useful probe for investigating purine nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on DL-Alanosine's Potential in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Alanosine, an anti-metabolite originally isolated from Streptomyces alanosinicus, has garnered interest in oncology for its potential as a targeted therapeutic agent.[1][2] This technical guide provides an in-depth overview of the initial studies investigating this compound's efficacy in cancer therapy, with a particular focus on its mechanism of action, preclinical findings, and early-phase clinical trials. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of De Novo Purine Synthesis
This compound functions as a potent inhibitor of de novo purine biosynthesis.[1][2] Specifically, it targets and inhibits adenylosuccinate synthetase (ADSS), a crucial enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2][3] By blocking this step, this compound effectively disrupts the synthesis of adenine nucleotides, which are essential for DNA replication and cellular proliferation.
This mechanism of action is particularly relevant for tumors with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme.[1][3] MTAP is a key component of the purine salvage pathway, an alternative route for generating adenine. In MTAP-deficient cancer cells, the de novo synthesis pathway becomes the primary source of adenine, rendering these cells highly susceptible to inhibitors like this compound.[1][3] Normal cells, with a functional MTAP salvage pathway, are less affected, offering a potential therapeutic window.[4]
Below is a diagram illustrating the de novo purine synthesis pathway and the point of inhibition by this compound.
Preclinical Studies in Glioblastoma
Recent preclinical investigations have highlighted the potential of this compound in treating glioblastoma (GBM), a particularly aggressive brain tumor. These studies have focused on MTAP-deficient GBM cells and have explored the drug's impact on cancer stemness and mitochondrial function.[5][6]
Quantitative Data from Preclinical Glioblastoma Studies
| Experiment Type | Cell Line(s) | Treatment | Key Finding | Reference |
| Extreme Limiting Dilution Assay (ELDA) | MTAP-deficient patient-derived GBM cells | 0.25 µM ALA (2 weeks) | Decreased stem cell frequency | [7] |
| Sphere Formation Assay | MTAP-deficient patient-derived GBM cells | 0.25 µM ALA (2 weeks) | Reduced number of neurospheres | [7] |
| Seahorse XF Analysis (Mitochondrial Respiration) | GBM 12-0160 | 0.25 µM & 0.5 µM ALA (2 weeks) | Reduced maximal respiration and eliminated spare respiratory capacity | [7] |
| In Vivo Orthotopic Xenograft Model | MTAP-deficient GBM cells in mice | ALA in combination with Temozolomide (TMZ) | Sensitized GBM cells to TMZ, prolonging survival | [6] |
Experimental Protocols
-
Cell Preparation: Patient-derived GBM cells with MTAP deficiency are cultured as neurospheres.
-
Treatment: Neurospheres are treated with this compound (e.g., 0.25 µM) for a period of two weeks.
-
Cell Seeding: Following treatment, neurospheres are dissociated into single cells. A serial dilution of cells (e.g., 33, 11, 3, and 1 cell/well) is seeded into 96-well plates.
-
Culture: Cells are cultured in appropriate stem cell media.
-
Analysis: After a suitable incubation period (e.g., 2-3 weeks), the number of wells containing neurospheres is counted for each cell dilution. The stem cell frequency is then calculated using specialized software (e.g., ELDA software).[7]
-
Cell Culture and Treatment: GBM cells (e.g., GBM 12-0160) are pre-treated with varying concentrations of this compound (e.g., 0.25 µM and 0.5 µM) for two weeks.
-
Assay Preparation: On the day of the assay, cells are seeded into a Seahorse XF96 cell culture microplate.
-
Mito Stress Test: The Seahorse XF Cell Mito Stress Test is performed according to the manufacturer's protocol. This involves the sequential injection of mitochondrial inhibitors:
-
Oligomycin (inhibits ATP synthase)
-
FCCP (a protonophore that uncouples oxygen consumption from ATP production)
-
Rotenone/Antimycin A (inhibit Complex I and III of the electron transport chain)
-
-
Data Acquisition: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: Key parameters of mitochondrial function, such as basal respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements.[7][8]
-
Cell Implantation: MTAP-deficient GBM cells are stereotactically implanted into the brains of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging.
-
Treatment Administration: Once tumors are established, mice are treated with this compound, often in combination with other therapeutic agents like temozolomide (TMZ).[6]
-
Survival Analysis: The primary endpoint is typically overall survival, which is compared between different treatment groups.
Clinical Studies of this compound
This compound has been evaluated in several Phase I and Phase II clinical trials for various cancer types. These trials have provided valuable information on the drug's safety profile, pharmacokinetics, and preliminary efficacy.
Summary of Phase I Clinical Trial Data
| Trial Identifier | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity | Reference | |---|---|---|---|---| | Goldsmith et al., 1983 | 22 evaluable patients with various advanced cancers | Daily for 5 days, every 3 weeks | 320 mg/m²/day x 5 | Oral mucositis |[7][9] | | NABTT-0303 (NCT00075894) | Patients with recurrent high-grade malignant gliomas (MTAP-deficient) | Continuous IV for 5 days, every 21 days | Dose-escalation study to determine MTD | To be determined by the study |[10][11] |
Summary of Phase II Clinical Trial Data
| Trial Identifier | Patient Population | Dosing Regimen | Objective Response Rate | Key Findings | Reference | |---|---|---|---|---| | Kindler et al., 2009 (NCT00062283) | 65 patients with MTAP-deficient solid tumors (mesothelioma, NSCLC, sarcoma, pancreatic cancer) | 80 mg/m² by continuous IV infusion daily for 5 days, every 21 days | No objective responses | 24% of patients had stable disease. The drug was deemed ineffective at this dose and schedule. |[1][12] |
Clinical Trial Protocol Example: Phase II Study in MTAP-Deficient Tumors (NCT00062283)
-
Patient Selection: Eligible patients had histologically confirmed MTAP-deficient solid tumors, including mesothelioma, non-small cell lung cancer (NSCLC), soft tissue sarcoma, osteosarcoma, or pancreatic cancer. MTAP deficiency was determined by immunohistochemistry.[1]
-
Treatment Plan: Patients received this compound at a starting dose of 80 mg/m² administered as a continuous intravenous infusion daily for five consecutive days. This treatment cycle was repeated every 21 days.[1]
-
Efficacy and Safety Assessment: Tumor response was evaluated every three cycles using imaging (CT or MRI). Toxicities were graded according to standard criteria.[1]
-
Study Endpoints: The primary endpoint was the objective response rate. Secondary endpoints included time to response, duration of response, and progression-free survival.[12]
Conclusion and Future Directions
Initial studies on this compound have established its mechanism of action as an inhibitor of de novo purine synthesis, with a particular therapeutic rationale for MTAP-deficient cancers. Preclinical studies, especially in glioblastoma, are promising, suggesting that this compound can reduce cancer stemness and sensitize tumors to standard therapies. However, early-phase clinical trials in a broader range of solid tumors have shown limited efficacy at the doses and schedules tested.
Future research should focus on optimizing the therapeutic window for this compound. This may involve the development of combination therapies, as suggested by the preclinical glioblastoma data, or the identification of more sensitive patient populations through advanced biomarker screening. Further investigation into the downstream metabolic consequences of ADSS inhibition may also reveal new therapeutic vulnerabilities to exploit. The continued exploration of this compound and similar metabolic inhibitors holds promise for advancing targeted cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Feedback inhibition and product complexes of recombinant mouse muscle adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for DL-Alanosine in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Alanosine, also known as L-Alanosine or NSC-153353, is an antibiotic and antineoplastic agent originally isolated from Streptomyces alanosinicus.[1][2] It functions as an antimetabolite, primarily by inhibiting the de novo purine synthesis pathway.[2][3] This pathway is crucial for the production of adenosine and guanine nucleotides, which are essential for DNA and RNA synthesis and cellular energy metabolism. This compound's selective cytotoxicity towards certain cancer cells, particularly those with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme, makes it a compound of significant interest in cancer research and drug development.[4][5] MTAP-deficient cells are more reliant on the de novo purine synthesis pathway, rendering them more susceptible to inhibitors like this compound.[4][6]
These application notes provide a comprehensive overview of the experimental use of this compound in in vitro cell culture studies, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of adenylosuccinate synthetase (ADSS).[1][2] ADSS is a key enzyme in the de novo purine synthesis pathway, catalyzing the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2] By blocking this step, this compound depletes the intracellular pool of adenine nucleotides, leading to cell growth inhibition and apoptosis.[7] This targeted inhibition makes this compound particularly effective in cancer cells with MTAP deficiency, as these cells have a compromised purine salvage pathway and are therefore more dependent on de novo synthesis for their purine supply.[4][5]
Recent studies have also revealed that this compound can impair mitochondrial function and reduce the stemness of cancer cells, such as in glioblastoma (GBM).[1][6] Furthermore, it has been shown to have synergistic effects when used in combination with other chemotherapeutic agents like temozolomide and guanine.[1][7]
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of this compound in various cancer cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Line(s) | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| CEM/ADR5000, HL-60/AR, MDA-MB-231-BCRP | 0.1-100 µM | 10 days | Inhibition of proliferation | [1] |
| Glioblastoma (GBM) cells | 0.125-0.25 µM | 14 days | Inhibition of mitochondrial function, reduced stemness | [1] |
| Glioblastoma (GBM) 12-0160 and 12-0106 cells | 0.25 µM | 2 weeks | Altered gene expression related to oxidative phosphorylation | [3] |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | 20-40 µM | 3 days | Inhibition of proliferation | [8] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) | Reference(s) |
| MCF-7 | Breast | 0.035 | [9] |
| MDA-MB-453 | Breast | 0.025 | [9] |
| SK-BR-3 | Breast | 0.039 | [9] |
| KU-19-19 | Bladder | 0.044 | [9] |
| OCI-LY7 | Lymphoid | 0.004 | [9] |
| MOLT-4 | Lymphoid | 0.016 | [9] |
| JURKAT | Lymphoid | 0.023 | [9] |
| Kasumi-1 | Myeloid | 0.006 | [9] |
| EOL-1 | Myeloid | 0.008 | [9] |
| A-172 | CNS | 2.234 | [9] |
| SF-268 | CNS | 4.04 | [9] |
| SW-620 | Colon | 0.122 | [9] |
Signaling Pathway and Experimental Workflow
Caption: this compound's mechanism of action via inhibition of ADSS.
Caption: General workflow for in vitro studies with this compound.
Experimental Protocols
Note on this compound Preparation: this compound solutions are unstable and should be freshly prepared for each experiment.[1][2]
Protocol 1: Cell Proliferation Assay ([³H]Thymidine Incorporation)
This protocol is adapted from studies on T-Cell Acute Lymphoblastic Leukemia (T-ALL) cells.[8]
Materials:
-
T-ALL cell lines (or other suspension cell lines of interest)
-
Complete RPMI 1640 medium
-
This compound
-
[³H]Thymidine
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate T-ALL cells at a density of 0.5 x 10⁶ cells/mL in a 96-well plate in complete RPMI 1640 medium.
-
Treatment: Add increasing concentrations of freshly prepared this compound to the wells. Include a vehicle control (medium with the solvent used for this compound).
-
Incubation: Culture the cells for 3 days at 37°C in a humidified incubator with 5% CO₂.
-
[³H]Thymidine Pulse: Add [³H]Thymidine to each well and incubate for an additional 6 hours.
-
Harvesting and Measurement: Harvest the cells and determine the incorporation of [³H]Thymidine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation compared to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This is a general protocol for assessing apoptosis induced by this compound.[10]
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a culture plate and allow them to adhere (for adherent cells). Treat the cells with the desired concentrations of this compound for a predetermined time point (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells from the medium.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Metabolic Flux Analysis (Seahorse XF Assay)
This protocol is based on studies with glioblastoma (GBM) cells.[6]
Materials:
-
Patient-derived GBM cells (or other cells of interest)
-
Human Neural Stem Cell (NSC) medium (or appropriate medium for your cells)
-
Laminin-coated Seahorse XFe96 cell culture plates
-
Seahorse XFe96 Analyzer
-
This compound
Procedure:
-
Cell Seeding: Seed GBM cells at a density of 1 to 1.5 x 10⁴ cells per well in laminin-coated Seahorse XFe96 cell culture plates in NSC medium.
-
Pre-treatment (optional): For long-term effect studies, pre-treat cells with low concentrations of this compound (e.g., 0.25 µM or 0.5 µM) for a specified period (e.g., 2 weeks).
-
Seahorse Assay: Perform metabolic flux assays to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using the Seahorse XFe96 Analyzer according to the manufacturer's instructions. This typically involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key mitochondrial parameters.
-
Data Analysis: Analyze the OCR and ECAR data to assess changes in mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity, in response to this compound treatment.
Disclaimer
This document is intended for research use only. The protocols provided are based on published literature and should be adapted and optimized for specific cell lines and experimental conditions. BenchChem makes no warranties, express or implied, regarding the data's completeness or fitness for a specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Alanosine (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel synergistic effect of alanosine and guanine on adenine nucleotide synthesis in mammalian cells. Alanosine as a useful probe for investigating purine nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for DL-Alanosine in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of DL-Alanosine in mouse xenograft models. The information is compiled from preclinical studies to assist in the design and execution of in vivo experiments for cancer research.
Mechanism of Action
This compound is an antibiotic and antimetabolite that exerts its antitumor activity by inhibiting the de novo purine synthesis pathway. Specifically, it acts as an inhibitor of adenylosuccinate synthetase , the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). This disruption of purine biosynthesis is particularly effective in tumor cells with a deficiency in the purine salvage pathway, such as those with a methylthioadenosine phosphorylase (MTAP) deficiency.
Signaling Pathway Diagram
Caption: Inhibition of de novo purine synthesis by this compound.
Dosage and Administration in Mouse Xenograft Models
The dosage and administration of this compound can vary depending on the tumor model and the experimental design. The following tables summarize reported dosages from various studies.
Table 1: this compound Dosage in Various Mouse Xenograft Models
| Tumor Type | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| Glioblastoma (MTAP-deficient) | Athymic Nude | 150 mg/kg | Intraperitoneal (IP) | Three times per week | [1][2] |
| Murine Fibrosarcoma (Meth-A) | BALB/c | 600 mg/kg | Not Specified | Single administration | [3] |
| Leukemia (P388) | Not Specified | 225 or 250 mg/kg/day | Not Specified | Daily for 5 days | [4] |
| Breast Cancer | Not Specified | Specific dosage not found in the searched literature. | Not Specified | Not Specified | |
| Colon Cancer | Not Specified | Specific dosage not found in the searched literature. | Not Specified | Not Specified |
Table 2: Toxicological Data for this compound in Mice
| Parameter | Value | Administration Route | Mouse Strain | Reference |
| LD50 | ~2 g/kg | Intraperitoneal (IP) | Not Specified | [5] |
| Observed Toxicities | Myelosuppression, Mucositis | Not Specified | Not Specified | [4][6] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) for injection
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 150 mg/kg) and the weight of the mice, calculate the total amount of this compound needed.
-
Dissolve this compound: In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in an appropriate volume of sterile saline. For example, to achieve a final concentration of 15 mg/mL for a 10 mL/kg injection volume, dissolve 150 mg of this compound in 10 mL of sterile saline. Solutions may require vortexing to fully dissolve.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Aliquot and Store: Filter the solution into a new sterile tube. Prepare fresh on the day of use.
Intraperitoneal (IP) Administration
Materials:
-
Prepared sterile this compound solution
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal restraint device (optional)
Protocol:
-
Restrain the mouse: Gently restrain the mouse, exposing the abdomen.
-
Locate the injection site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Insert the needle: Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the solution: Slowly inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle: Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse: Observe the mouse for any immediate adverse reactions.
Experimental Workflow Diagram
Caption: General workflow for a mouse xenograft study.
Tumor Growth Monitoring
Materials:
-
Digital calipers
-
Animal scale
Protocol:
-
Frequency: Measure tumor dimensions and body weight 2-3 times per week.
-
Tumor Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula:
-
Volume = (L x W²) / 2
-
-
Body Weight: Record the body weight of each mouse at each time point.
-
Data Recording: Maintain a detailed record of tumor measurements and body weights for each animal.
Toxicity Monitoring
It is crucial to monitor for potential toxicities associated with this compound treatment.
Protocol:
-
Clinical Observations: Observe mice daily for clinical signs of toxicity, including:
-
Changes in posture or ambulation
-
Ruffled fur
-
Lethargy or hunched posture
-
Loss of appetite or dehydration
-
Diarrhea
-
-
Body Weight: A significant and sustained body weight loss (e.g., >15-20%) is a key indicator of toxicity and may necessitate a dose reduction or cessation of treatment, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Myelosuppression Monitoring:
-
Complete Blood Counts (CBC): If myelosuppression is a concern, blood samples can be collected (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points during and after treatment to assess changes in white blood cell, red blood cell, and platelet counts.[7]
-
-
Mucositis Assessment:
-
Oral Examination: Visually inspect the oral cavity for signs of redness, swelling, and ulceration.[8]
-
Behavioral Changes: Monitor for changes in eating and drinking habits, which may indicate oral pain.
-
Conclusion
These application notes provide a framework for the use of this compound in mouse xenograft models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Careful monitoring of both anti-tumor efficacy and potential toxicities is essential for obtaining robust and reliable data.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. Signal Mining and Analysis of Drug-Induced Myelosuppression: A Real-World Study From FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased tumor control rates in murine fibrosarcoma by combined therapy with L-alanosine and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Microbiological Assay for the Quantitative Determination of DL-Alanosine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Alanosine is a naturally occurring antitumor antibiotic produced by Streptomyces alanosinicus. Its mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway, thereby disrupting DNA and RNA synthesis and inhibiting cell proliferation.[1][2][3][4][5] The quantification of this compound in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, dosage form development, and quality control. This document provides a detailed protocol for a microbiological assay to determine the concentration of this compound, based on the principle of microbial growth inhibition.
Microbiological assays are fundamental techniques used to determine the potency of antibiotics by measuring their inhibitory effect on susceptible microorganisms.[6] Two primary methods are the cylinder-plate (or disk diffusion) assay and the turbidimetric (or tube) assay.[6] The cylinder-plate method, detailed herein, relies on the diffusion of the antibiotic from a cylinder or disk through a solidified agar medium inoculated with a sensitive microorganism. The resulting zone of growth inhibition is proportional to the concentration of the antibiotic.
Data Summary
The following table presents representative data for a standard curve of this compound using a cylinder-plate microbiological assay. The diameter of the inhibition zone is measured for a series of known this compound concentrations. This standard curve is then used to determine the concentration of unknown samples by interpolating their inhibition zone diameters.
| This compound Concentration (µg/mL) | Average Inhibition Zone Diameter (mm) |
| 1.25 | 12.5 |
| 2.5 | 15.0 |
| 5.0 | 18.0 |
| 10.0 | 21.5 |
| 20.0 | 25.0 |
Experimental Protocols
A sensitive and precise microbiological assay has been developed for the determination of this compound.[7] The following protocol is a comprehensive guide for conducting this assay.
Materials and Equipment
-
Test Microorganism: A suitable susceptible microorganism. A specific strain of Bacillus subtilis or other sensitive bacteria can be used.
-
Culture Media:
-
Nutrient Agar (for maintenance of the test organism)
-
Assay Agar (specific formulation for the assay)
-
Nutrient Broth (for inoculum preparation)
-
-
This compound Standard: A reference standard of known purity and potency.
-
Phosphate Buffer: For dilution of standard and samples.
-
Sterile Petri Dishes: 100 mm x 15 mm.
-
Sterile Cylinders: Stainless steel or porcelain, flat-bottomed (e.g., 8 mm outer diameter, 6 mm inner diameter, 10 mm height).
-
Incubator: Capable of maintaining a constant temperature of 37°C ± 1°C.
-
Autoclave: For sterilization of media and equipment.
-
Micropipettes and Sterile Tips
-
Calipers or a Zone Reader: For measuring inhibition zones.
-
Vortex Mixer
-
Spectrophotometer (for turbidimetric assays)
Preparation of Media and Reagents
-
Culture Media: Prepare nutrient agar, assay agar, and nutrient broth according to the manufacturer's instructions. Sterilize by autoclaving.
-
This compound Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in phosphate buffer to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Standard Curve Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with phosphate buffer to achieve the desired concentration range (e.g., 1.25, 2.5, 5.0, 10.0, and 20.0 µg/mL).
Inoculum Preparation
-
Streak the test microorganism onto a nutrient agar slant and incubate at 37°C for 24 hours.
-
Inoculate a loopful of the culture from the slant into a flask containing nutrient broth.
-
Incubate the broth culture at 37°C for 16-24 hours, or until a suitable turbidity is achieved.
-
The concentration of the inoculum should be standardized to ensure a uniform lawn of growth on the assay plates.
Assay Procedure (Cylinder-Plate Method)
-
Plate Preparation:
-
Melt the assay agar and cool it to 45-50°C.
-
Add the standardized inoculum to the molten agar and mix thoroughly.
-
Pour a uniform layer of the inoculated agar into sterile Petri dishes and allow it to solidify on a level surface.
-
-
Cylinder Placement:
-
Place the sterile cylinders onto the surface of the solidified agar, ensuring they are evenly spaced.
-
-
Sample and Standard Application:
-
Carefully pipette a fixed volume of each this compound standard solution and the unknown samples into separate cylinders.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Collection:
-
After incubation, measure the diameter of the clear zones of growth inhibition around each cylinder to the nearest 0.1 mm using calipers or a zone reader.
-
Data Analysis
-
Plot the average inhibition zone diameter (on the y-axis) against the logarithm of the this compound concentration (on the x-axis) for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their average inhibition zone diameters using the standard curve equation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the microbiological assay of this compound.
Mechanism of Action of this compound
Caption: this compound inhibits adenylosuccinate synthetase, blocking purine biosynthesis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Alanosine | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-Alanosine | NSC153353 | SDX-102 | TargetMol [targetmol.com]
- 6. Microbiological Assay for Estimating Concentrations of this compound in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Note and Protocol: Quantifying Apoptosis Induction by DL-Alanosine Using Annexin V Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Alanosine is a naturally derived amino acid analog with antineoplastic properties.[1] Its mechanism of action involves the inhibition of de novo purine synthesis, a critical pathway for the proliferation of cancer cells.[2][3] Specifically, this compound targets and inhibits adenylosuccinate synthetase and adenylosuccinate lyase, enzymes essential for the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP).[2][4][5] This disruption of purine biosynthesis is particularly effective in tumor cells deficient in methylthioadenosine phosphorylase (MTAP), an enzyme involved in the purine salvage pathway.[1][2] The resulting metabolic stress can lead to impaired mitochondrial function and subsequently, the induction of apoptosis.[6][7]
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. A hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to detect apoptotic cells.[9][10] When used in conjunction with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), flow cytometry can be used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.[10]
This application note provides a detailed protocol for the induction of apoptosis in cultured cells using this compound and the subsequent quantification of apoptotic cells using a fluorescently labeled Annexin V assay.
Data Presentation
Quantitative data from the Annexin V apoptosis assay following this compound treatment should be summarized in a clear and structured table. This allows for easy comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | 0 | 24 | |||
| Vehicle Control | 0 | 24 | |||
| This compound | X | 24 | |||
| This compound | Y | 24 | |||
| This compound | Z | 24 | |||
| Untreated Control | 0 | 48 | |||
| Vehicle Control | 0 | 48 | |||
| This compound | X | 48 | |||
| This compound | Y | 48 | |||
| This compound | Z | 48 | |||
| Positive Control | Varies | Varies |
Experimental Protocols
Part 1: Induction of Apoptosis with this compound
This part of the protocol outlines the treatment of cultured cells with this compound to induce apoptosis. The optimal concentration and incubation time for this compound can vary depending on the cell line. Therefore, it is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in tissue culture plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
For suspension cells, seed the cells at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Cell Culture: Incubate the cells overnight at 37°C with 5% CO2 to allow for attachment (for adherent cells) and recovery.
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. It is advisable to test a range of concentrations (e.g., 0.1 µM to 100 µM).[3]
-
Include an untreated control and a vehicle control (if the solvent for this compound is not water).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for various time points (e.g., 8, 24, 48, and 72 hours) at 37°C with 5% CO2. The optimal incubation time will vary between cell lines.
-
Cell Harvesting: Proceed to Part 2 for the Annexin V staining protocol.
Part 2: Annexin V Apoptosis Assay
This protocol is a general guideline for staining cells with a fluorochrome-conjugated Annexin V and Propidium Iodide (PI) for analysis by flow cytometry.[8][11][12]
Materials:
-
This compound treated and control cells
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle method such as trypsinization or cell scraping. Combine the detached cells with the collected culture medium.
-
Suspension Cells: Collect the cells directly from the culture flask.
-
-
Cell Washing: Centrifuge the cell suspension at approximately 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Annexin V Staining:
-
Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Propidium Iodide Staining:
-
Add 10 µL of PI staining solution to the cell suspension.
-
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).[13]
Flow Cytometer Setup:
-
Use appropriate excitation and emission filters for the chosen fluorochromes (e.g., for FITC, excitation at 488 nm and emission at ~530 nm; for PI, excitation at 488 nm and emission at ~617 nm).
-
Set up compensation controls using single-stained samples to correct for spectral overlap.
-
Use unstained cells to set the baseline fluorescence.
Visualizations
Caption: this compound induced apoptosis pathway.
Caption: Experimental workflow for Annexin V assay.
References
- 1. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased surface phosphatidylserine is an early marker of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphatidylserine induces apoptosis in adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
Application Notes and Protocols: In Vivo Efficacy of DL-Alanosine in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Standard-of-care therapies provide limited survival benefits, highlighting the urgent need for novel therapeutic strategies. One emerging approach involves targeting the metabolic vulnerabilities of cancer cells. DL-Alanosine, an antimetabolite, has shown promise by inhibiting the de novo purine synthesis pathway, a critical process for DNA replication and cell proliferation. This is particularly relevant for glioblastoma subtypes with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which renders them more dependent on this pathway.[1]
These application notes provide a summary of the in vivo efficacy of this compound in preclinical glioblastoma models, detailed experimental protocols for reproducing these studies, and visualizations of the underlying biological and experimental frameworks.
Data Presentation
The following tables summarize the quantitative data from in vivo studies evaluating this compound in an orthotopic glioblastoma mouse model.
Table 1: In Vivo Efficacy of this compound on Glioblastoma Tumor Growth
| Treatment Group | Animal Model | Cell Line | Tumor Burden Measurement | Endpoint | Outcome |
| Vehicle (Saline) | Athymic Nude Mice | GBM 12-0160 (Luciferase-expressing) | Bioluminescence Imaging | Day 28 | Progressive tumor growth |
| This compound (150 mg/kg) | Athymic Nude Mice | GBM 12-0160 (Luciferase-expressing) | Bioluminescence Imaging | Day 28 | Moderate inhibition of tumor growth compared to vehicle[1] |
| Temozolomide (5 mg/kg) | Athymic Nude Mice | GBM 12-0160 (Luciferase-expressing) | Bioluminescence Imaging | Day 28 | Moderate inhibition of tumor growth compared to vehicle[1] |
| This compound + Temozolomide | Athymic Nude Mice | GBM 12-0160 (Luciferase-expressing) | Bioluminescence Imaging | Day 28 | Significant inhibition of tumor growth compared to single agents and vehicle; tumors remained stable after treatment cessation[1] |
Table 2: Survival Analysis in Glioblastoma-Bearing Mice Treated with this compound
| Treatment Group | Animal Model | Cell Line | Median Survival | Outcome |
| Vehicle (Saline) | Athymic Nude Mice | GBM 12-0160 | Not explicitly stated, but shortest among all groups | Poor survival |
| This compound (150 mg/kg) | Athymic Nude Mice | GBM 12-0160 | Moderately extended compared to vehicle | Modest survival benefit |
| Temozolomide (5 mg/kg) | Athymic Nude Mice | GBM 12-0160 | Moderately extended compared to vehicle | Modest survival benefit |
| This compound + Temozolomide | Athymic Nude Mice | GBM 12-0160 | Significantly extended compared to single agents and vehicle[1] | Synergistic improvement in overall survival[1] |
Signaling Pathway
This compound exerts its anti-tumor effect by targeting the de novo purine synthesis pathway. This pathway is essential for the production of adenosine and guanosine, the building blocks of DNA and RNA. In normal cells, and in cancer cells with intact MTAP function, a salvage pathway can recycle purines. However, in MTAP-deficient glioblastoma, cells become highly reliant on the de novo pathway. This compound inhibits adenylosuccinate synthetase (ADSS), a key enzyme in this pathway, leading to a depletion of the purine pool, impaired mitochondrial function, reduced cancer stemness, and ultimately, cell death.[1]
Experimental Protocols
1. Orthotopic Glioblastoma Mouse Model Establishment
This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice, a crucial step for in vivo efficacy studies.
-
Cell Culture:
-
Culture patient-derived GBM cell lines (e.g., GBM 12-0160, which is MTAP-deficient) in neural stem cell (NSC) medium to maintain their brain tumor-initiating cell (BTIC) properties.[1]
-
For in vivo imaging, use a cell line stably expressing luciferase.
-
Harvest cells during the logarithmic growth phase and assess viability using a trypan blue exclusion assay. Cell viability should be >95%.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells per 5 µL.
-
-
Intracranial Injection:
-
Anesthetize female athymic nude mice (6-8 weeks old) using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection).
-
Secure the mouse in a stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a sterile dental drill, create a small burr hole in the skull over the desired injection site (e.g., right caudate nucleus, 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 1 x 10^5 cells in a volume of 5 µL at a depth of 3 mm from the dural surface using a Hamilton syringe.
-
Withdraw the needle slowly to prevent reflux of the cell suspension.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
2. In Vivo Drug Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound as a single agent and in combination with temozolomide (TMZ).
-
Tumor Growth Monitoring:
-
Allow tumors to establish for a designated period (e.g., 4 weeks) post-implantation.[1]
-
Monitor tumor growth weekly using bioluminescence imaging (e.g., IVIS Lumina XR).
-
Administer D-luciferin (150 mg/kg, intraperitoneally) to the mice and image 10-15 minutes post-injection.
-
Quantify the bioluminescence signal (photons/second) from the head region of each mouse.
-
-
Treatment Regimen:
-
Randomize mice into treatment groups (n=5-10 mice per group) based on baseline tumor bioluminescence.
-
Vehicle Group: Administer saline intraperitoneally (IP) on the same schedule as the treatment groups.
-
This compound Group: Administer this compound at a dose of 150 mg/kg via IP injection weekly.[1]
-
Temozolomide Group: Administer TMZ at a dose of 5 mg/kg via IP injection for three consecutive days during the first week of treatment.[1]
-
Combination Group: Administer both this compound and TMZ according to the schedules described above.
-
-
Endpoint Analysis:
-
Continue treatment and tumor monitoring for a predefined period (e.g., 4-6 weeks).
-
Primary endpoints include tumor growth inhibition (measured by bioluminescence) and overall survival.
-
Monitor mice for signs of toxicity, including weight loss and changes in behavior.
-
Euthanize mice when they meet pre-defined humane endpoints (e.g., significant weight loss, neurological symptoms, or tumor burden).
-
Perform Kaplan-Meier survival analysis to compare the survival rates between treatment groups.
-
References
Application Notes and Protocols for In Vitro Dose-Response Analysis of DL-Alanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Alanosine is a natural amino acid analog derived from Streptomyces alanosinicus. It exhibits antineoplastic properties by acting as an inhibitor of adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine biosynthesis pathway. This inhibition disrupts the synthesis of adenosine monophosphate (AMP), a fundamental building block of DNA and RNA. Notably, cancer cells with a deficiency in the methylthioadenosine phosphorylase (MTAP) gene are particularly susceptible to this compound. MTAP is a key enzyme in the purine salvage pathway, and its absence renders cells highly dependent on the de novo synthesis pathway for their purine supply. Therefore, inhibiting this pathway with this compound offers a targeted therapeutic strategy for MTAP-deficient tumors.
These application notes provide detailed protocols for establishing a robust in vitro dose-response curve for this compound to determine its cytotoxic and cytostatic effects on cancer cell lines.
Mechanism of Action: Targeting De Novo Purine Synthesis
This compound exerts its cytotoxic effects by competitively inhibiting adenylosuccinate synthetase (ADSS). This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to AMP. By blocking this step, this compound effectively depletes the intracellular pool of adenine nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death. In MTAP-deficient cells, the inability to utilize the salvage pathway for purine synthesis makes them exquisitely sensitive to the effects of this compound.
Recommended Cell Lines for Screening
The selection of appropriate cell lines is critical for evaluating the efficacy of this compound. It is highly recommended to include both MTAP-deficient and MTAP-proficient cell lines to demonstrate the compound's selective toxicity.
| Cell Line | Cancer Type | MTAP Status | Recommended Use |
| HCT-116 | Colorectal Carcinoma | Deficient | Primary screening, high sensitivity expected. |
| MCF-7 | Breast Adenocarcinoma | Proficient | Control for MTAP-proficient phenotype. |
| PC-3 | Prostate Cancer | Deficient | Evaluation in prostate cancer models. |
| A549 | Lung Carcinoma | Proficient | Control for MTAP-proficient phenotype. |
| K-562 | Chronic Myelogenous Leukemia | Deficient | Suspension cell line model. |
| HEK293 | Human Embryonic Kidney | Proficient | Non-cancerous control. |
Experimental Protocols
Preparation of this compound Stock Solution
Important Considerations: this compound is unstable in aqueous solutions; therefore, it is crucial to prepare fresh stock solutions for each experiment.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
1 M NaOH (for pH adjustment)
-
0.22 µm sterile filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile water to the powder.
-
Adjust the pH of the solution to approximately 8.0 with 1 M NaOH to aid in dissolution.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Bring the solution to the final desired concentration with sterile water.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Use the freshly prepared stock solution immediately for serial dilutions. Do not store for future use.
Cell Culture and Seeding
Procedure:
-
Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
For adherent cells, detach them using trypsin-EDTA when they reach 70-80% confluency.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).
-
Seed the cells into 96-well plates at a predetermined optimal density. This density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment. A typical starting point is 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow the cells to attach and resume growth.
Dose-Response Treatment
Recommended Concentration Range: Based on published IC50 values, a starting concentration range of 0.1 µM to 100 µM is recommended. A 10-point serial dilution is appropriate for generating a detailed dose-response curve.
Procedure:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control wells (medium with the same concentration of NaOH used for solubilization, if any) and untreated control wells (medium only).
-
Incubate the plates for the desired exposure time. A 72-hour incubation period is a common starting point for assessing cytotoxicity.
Assessment of Cell Viability
Two common methods for assessing cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
Procedure:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
Principle: This is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Procedure:
-
After the incubation period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis and Presentation
-
Calculate Percent Viability:
-
For each concentration of this compound, calculate the average absorbance or luminescence reading from the replicate wells.
-
Subtract the average background reading (from wells with medium only) from all other readings.
-
Calculate the percent viability using the following formula: % Viability = (Corrected Reading of Treated Wells / Corrected Reading of Vehicle Control Wells) x 100
-
-
Generate Dose-Response Curve:
-
Plot the percent viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
-
Determine IC50 Value:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response variable slope) with a statistical software package (e.g., GraphPad Prism, R) to fit the data and calculate the IC50 value.
-
Quantitative Data Summary
| Parameter | Description | Typical Values for this compound |
| Stock Solution Concentration | Recommended starting concentration for serial dilutions. | 10 mM |
| Working Concentration Range | Range of concentrations to test in the dose-response assay. | 0.1 µM - 100 µM |
| Incubation Time | Duration of cell exposure to this compound. | 72 hours (can be optimized) |
| Expected IC50 (MTAP-deficient) | Approximate IC50 values reported in the literature for sensitive cell lines. | 1 - 10 µM |
| Expected IC50 (MTAP-proficient) | Approximate IC50 values reported in the literature for resistant cell lines. | > 50 µM |
Experimental Workflow Diagram
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate. |
| No dose-response observed | Incorrect concentration range; Compound inactivity. | Test a wider range of concentrations; Verify the purity and identity of the this compound. |
| Precipitation of compound in media | Poor solubility. | Ensure the pH of the stock solution is properly adjusted; Do not exceed the solubility limit in the final concentration. |
| High background in viability assay | Contamination of reagents or cells; Reagent incompatibility with media. | Use sterile techniques; Check for contamination; Ensure compatibility of assay reagents with the cell culture medium. |
Application Notes and Protocols for Assessing Synergy Between DL-Alanosine and Temozolomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Alanosine (also known as SDX-102) is an antimetabolite that inhibits de novo purine biosynthesis by targeting adenylosuccinate synthetase.[1][2][3] Temozolomide (TMZ) is an alkylating agent that methylates DNA, leading to cytotoxicity in cancer cells, and is a standard-of-care chemotherapy for glioblastoma.[4][5][6] The combination of these two agents presents a rational approach to enhance anti-cancer efficacy, particularly in resistant tumors. This compound has been shown to have a synergistic inhibitory effect with Temozolomide in glioblastoma cells.[7]
These application notes provide a comprehensive guide to the experimental techniques and protocols required to assess the synergistic interaction between this compound and temozolomide. The methodologies described herein are fundamental for preclinical evaluation and can be adapted for various cancer cell line models.
Core Concepts in Synergy Assessment
The interaction between two drugs can be synergistic, additive, or antagonistic.
-
Synergy: The combined effect of the two drugs is greater than the sum of their individual effects (1+1 > 2).[8]
-
Additivity: The combined effect is equal to the sum of the individual effects (1+1 = 2).[9][10]
-
Antagonism: The combined effect is less than the sum of the individual effects (1+1 < 2).[8][9]
The most widely accepted method for quantifying drug interactions is the Chou-Talalay method , which calculates a Combination Index (CI) .[9][11][12]
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
Another valuable tool for visualizing drug interactions is the isobologram . In an isobologram, the doses of two drugs that produce a specific effect (e.g., 50% inhibition of cell viability) are plotted on the x and y axes. A straight line connecting these points represents additivity. Data points falling below this line indicate synergy, while points above it suggest antagonism.[8][13][14][15]
Experimental Workflow for Synergy Assessment
The overall process for assessing the synergy between this compound and temozolomide involves a series of integrated experiments.
Data Presentation: Illustrative Synergy Data
The following tables present hypothetical, yet realistic, data for the combination of this compound and temozolomide in a glioblastoma cell line.
Table 1: Single-Agent IC50 Determination
| Drug | IC50 (µM) |
| This compound | 25 |
| Temozolomide | 150 |
Table 2: Combination Dose-Response Data (Constant Ratio of IC50s)
| This compound (µM) | Temozolomide (µM) | Fraction Affected (Fa) | Combination Index (CI) |
| 6.25 | 37.5 | 0.25 | 0.85 |
| 12.5 | 75 | 0.50 | 0.70 |
| 25 | 150 | 0.75 | 0.60 |
| 50 | 300 | 0.90 | 0.55 |
Note: The Fraction Affected (Fa) represents the fraction of cells inhibited (e.g., Fa of 0.5 is 50% inhibition). The Combination Index (CI) is calculated using software like CompuSyn.[11]
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the dose-response of cancer cells to this compound and temozolomide, alone and in combination. The MTT assay measures the metabolic activity of viable cells.[16][17][18][19][20]
Materials:
-
Cancer cell line of interest (e.g., U87-MG glioblastoma)
-
Complete cell culture medium
-
This compound and Temozolomide stock solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment:
-
Single-Agent: Prepare serial dilutions of this compound and temozolomide. Replace the medium with 100 µL of medium containing the respective drug concentrations.
-
Combination: Prepare drug combinations at a constant ratio (e.g., based on the IC50 ratio).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17][18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16][18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values. For combination studies, calculate the Fraction Affected (Fa).
Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following drug treatment using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, temozolomide, or the combination at synergistic concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Add the reaction buffer containing the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Protocol 4: Western Blot for DNA Damage Markers
This protocol assesses the levels of key proteins involved in the DNA damage response pathway.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p-ATM, anti-p-Chk2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
This compound inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine synthesis pathway, leading to a depletion of the purine nucleotide pool required for DNA replication and repair.[1][2] Temozolomide is an alkylating agent that primarily methylates guanine at the O6 position, forming O6-methylguanine (O6-MeG).[4][5] This DNA lesion, if not repaired, leads to DNA double-strand breaks during subsequent rounds of replication, triggering the DNA damage response (DDR) and ultimately apoptosis. The synergistic effect may arise from the dual insult of DNA damage by temozolomide and the inhibition of DNA repair and replication machinery by this compound due to nucleotide depletion.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic effect of temozolomide and thymoquinone on human glioblastoma multiforme cell line (U87MG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effect of cryptotanshinone and temozolomide treatment against human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination treatment for glioblastoma with temozolomide, DFMO and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy [mdpi.com]
- 10. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The combination of temozolomide and perifosine synergistically inhibit glioblastoma by impeding DNA repair and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Longitudinal drug synergy assessment using convolutional neural network image-decoding of glioblastoma single-spheroid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Suppression of Glioblastoma Cell Growth by Combined Application of Temozolomide and Dopamine D2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dose-response relationship of temozolomide, determined by the Pig-a, comet, and micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic effect of cryptotanshinone and temozolomide treatment against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase I dose-escalation and pharmacokinetic study of temozolomide (SCH 52365) for refractory or relapsing malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating DL-Alanosine Target Engagement in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Alanosine is an antimetabolite that has demonstrated anti-tumor activity, particularly in cancers with a deficiency in the methylthioadenosine phosphorylase (MTAP) gene. This deficiency renders cancer cells highly dependent on the de novo purine synthesis pathway for the production of essential nucleic acid precursors. This compound's mechanism of action involves the inhibition of adenylosuccinate synthetase (ADSS), a critical enzyme in this pathway that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate.
Validating the engagement of this compound with its intended target, ADSS, within cancer cells is a crucial step in preclinical drug development. Confirmation of target engagement provides evidence for the drug's mechanism of action and helps to establish a clear relationship between target modulation and cellular phenotype. These application notes provide detailed protocols for key experiments to validate this compound's target engagement in cancer cells.
Data Presentation
In Vitro Cytotoxicity of L-Alanosine
The cytotoxic effects of L-Alanosine are particularly pronounced in cancer cells with MTAP deficiency. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. Below are representative IC50 values for L-Alanosine in MTAP-deficient T-cell acute lymphoblastic leukemia (T-ALL) primary cells. Researchers should determine the IC50 values for their specific cancer cell lines of interest.
| Cell Line Type | Compound | IC50 (µM) | Reference |
| MTAP-deficient T-ALL | L-Alanosine | 4.8 ± 5.3 | [1] |
| MTAP-proficient T-ALL | L-Alanosine | 19 ± 18 (for 60% of samples) | [1] |
| MTAP-proficient T-ALL | L-Alanosine | >80 (for 40% of samples) | [1] |
Signaling Pathway
The de novo purine synthesis pathway is a multi-step process that leads to the synthesis of purine nucleotides. This compound targets adenylosuccinate synthetase (ADSS), inhibiting the conversion of IMP to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP).
Caption: De novo purine synthesis pathway and the inhibitory action of this compound on ADSS.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a drug to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Plate MTAP-deficient cancer cells at an appropriate density in cell culture plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours) in a 37°C incubator.
-
-
Cell Harvesting and Heat Challenge:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping or using a gentle dissociation reagent.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control sample.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) or by sonication.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ADSS overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for ADSS in each lane using image analysis software.
-
For each treatment group (vehicle and this compound), plot the normalized band intensity as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization of ADSS by the compound.
-
Adenylosuccinate Synthetase (ADSS) Enzyme Activity Assay
This spectrophotometric assay directly measures the enzymatic activity of ADSS by monitoring the formation of adenylosuccinate, which results in an increase in absorbance at 280 nm.[2]
References
- 1. Use of alanosine as a methylthioadenosine phosphorylase-selective therapy for T-cell acute lymphoblastic leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In the quest for new targets for pathogen eradication: the adenylosuccinate synthetase from the bacterium Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming DL-Alanosine instability in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the instability of DL-Alanosine in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound solutions losing activity over time?
A1: this compound contains a diazeniumdiolate functional group, which is inherently unstable in aqueous solutions, particularly under acidic to neutral conditions. This instability is due to acid-catalyzed degradation, which leads to the release of nitric oxide and subsequent loss of the compound's biological activity. It is crucial to prepare solutions fresh for each experiment to ensure potency.[1][2]
Q2: What is the recommended solvent and pH for dissolving this compound?
A2: this compound is slightly soluble in water. For enhanced solubility and stability, it is recommended to dissolve this compound in a slightly basic aqueous solution. A common practice is to adjust the pH of the water to 8 with NaOH, which can help achieve a concentration of up to 10 mg/mL. Diazeniumdiolates are generally more stable at a basic pH.
Q3: How should I store this compound powder and its solutions?
A3: this compound powder should be stored at -20°C for long-term stability. Aqueous solutions of this compound are not recommended for storage and should be prepared fresh before each use. If a solution must be prepared in advance, it should be used within the same day and kept on ice to minimize degradation.
Q4: Can I use buffers to prepare my this compound solutions?
A4: Yes, but it is critical to choose a buffer with a pH in the basic range (pH 7.5-8.5) to improve stability. Avoid acidic buffers as they will accelerate the degradation of the diazeniumdiolate group.
Q5: Are there any known stabilizers for this compound in solution?
A5: While there are general methods for stabilizing diazeniumdiolates, such as maintaining a basic pH, specific stabilizers for this compound are not well-documented in the literature. It is advisable to rely on fresh preparation and appropriate pH control rather than adding potentially interfering stabilizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Ensure the solvent is at a slightly basic pH (7.5-8.5). |
| Low potency of this compound | Use of old or improperly stored solutions. | Always use freshly prepared solutions. Verify the purity of the this compound powder. |
| Precipitation in the stock solution | Low solubility at neutral or acidic pH. | Dissolve this compound in water with the pH adjusted to 8 with NaOH. |
| Variability between experimental days | Inconsistent solution preparation methods. | Standardize the solution preparation protocol, including pH adjustment and final concentration. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
1 M NaOH solution, sterile
-
Sterile microcentrifuge tubes
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile, nuclease-free water to the tube.
-
Slowly add small increments of 1 M NaOH while gently vortexing.
-
Monitor the pH of the solution using a calibrated pH meter and adjust to pH 8.0.
-
Add sterile, nuclease-free water to reach the final desired concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Use the solution immediately. Do not store.
Protocol 2: In Vitro Cell-Based Assay Workflow
This protocol outlines a general workflow for assessing the activity of this compound on cultured cells.
Figure 1. General workflow for in vitro cell-based assays with this compound.
Protocol 3: In Vivo Formulation and Administration in a Mouse Model
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile 1 M NaOH solution
-
Sterile syringes and needles
Procedure:
-
Prepare a fresh solution of this compound in sterile saline immediately before injection.
-
Adjust the pH of the saline to approximately 7.5-8.0 with sterile 1 M NaOH to aid dissolution and improve stability.
-
A typical dosage for mice is 150 mg/kg, administered via intraperitoneal (IP) injection.[1]
-
Administer the solution three times a week for the duration of the study.[1]
-
Monitor animals for any signs of toxicity.
Signaling Pathway
This compound exerts its biological effect by inhibiting the de novo purine biosynthesis pathway. Specifically, it targets the enzyme adenylosuccinate synthetase (ADSS), which catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate (S-AMP), a precursor to adenosine monophosphate (AMP).
Figure 2. Inhibition of de novo purine synthesis by this compound.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Water | Slightly soluble |
| 100 mM NaOH | ~1 mg/mL |
| 100 mM HCl | ~1 mg/mL |
| Water (pH 8.0 with NaOH) | Up to 10 mg/mL |
Table 2: Degradation of this compound in Aqueous Solution (Qualitative)
| Condition | Stability |
| Acidic pH | Highly unstable |
| Neutral pH | Unstable |
| Basic pH | More stable |
| Room Temperature | Rapid degradation |
| 4°C | Slower degradation |
| -20°C (in solution) | Not recommended |
Table 3: Recommended Starting Concentrations for Experiments
| Experiment Type | Concentration Range |
| In vitro cell culture | 0.1 - 100 µM |
| In vivo (mice, IP) | 150 mg/kg |
References
Technical Support Center: Managing DL-Alanosine-Induced Mucositis in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DL-Alanosine to induce mucositis in animal models. Given the limited specific literature on this compound-induced mucositis, this guide extrapolates from established principles of chemotherapy-induced mucositis, particularly from agents with similar mechanisms of action (antimetabolites).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce mucositis?
This compound is an antimetabolite drug that acts as an inhibitor of de novo purine synthesis.[1][2] By blocking the synthesis of purines, essential components of DNA and RNA, this compound disrupts the replication of rapidly dividing cells, such as those lining the gastrointestinal tract. This disruption leads to cell death, inflammation, and ulceration, manifesting as mucositis.[3] While detailed animal models for this compound-induced mucositis are not extensively published, oral mucositis has been identified as a dose-limiting toxicity in human clinical trials.
Q2: What is a typical experimental protocol for inducing oral mucositis with a chemotherapeutic agent in animal models?
While a specific protocol for this compound is not well-documented, a general approach can be adapted from models using other antimetabolites like 5-fluorouracil (5-FU) or methotrexate in rodents (hamsters, rats, or mice).[4][5][6][7]
Hypothetical Experimental Protocol:
-
Animal Model: Golden Syrian Hamsters (due to their cheek pouches which are analogous to the human oral mucosa) or Wistar Rats.[5][8]
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Induction:
-
Administer this compound intraperitoneally (i.p.) for 3 to 5 consecutive days. The exact dosage would need to be determined in a pilot study, but a starting point could be extrapolated from its in-vitro effective dose and toxicity studies.
-
To enhance the development of oral mucositis, gentle mechanical irritation of the buccal mucosa with a sterile swab or a small needle may be performed on day 0 or day 1.[5]
-
-
Monitoring:
-
Record body weight and food/water intake daily.
-
Score the severity of mucositis daily using a validated scoring system (see Q3).
-
Monitor for signs of distress or pain.
-
-
Endpoint:
-
Euthanize animals at predetermined time points (e.g., day 5, 7, 10, and 14) to collect tissue samples for histological analysis and biomarker assessment.
-
Q3: How can I quantitatively assess the severity of this compound-induced mucositis?
Several parameters can be measured to quantify the severity of mucositis:
-
Mucositis Scoring: A daily visual scoring of the oral mucosa based on erythema, ulceration, and swelling. A common scale ranges from 0 (normal) to 5 (severe ulceration).[9]
-
Body Weight Loss: A significant and dose-dependent decrease in body weight is a common indicator of systemic toxicity and mucositis severity.[8]
-
Histopathological Analysis: Microscopic examination of tissue sections from the oral mucosa to assess epithelial atrophy, ulceration, inflammatory cell infiltration, and tissue damage.
-
Biomarker Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates or blood samples.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality rate in animal models. | This compound dosage is too high, leading to excessive systemic toxicity. | Conduct a dose-response study to determine the maximum tolerated dose (MTD) that induces mucositis without causing excessive mortality. Start with a lower dose and gradually increase it. |
| Inconsistent or no development of mucositis. | This compound dosage is too low. Insufficient mechanical irritation. Animal strain is resistant. | Increase the dosage of this compound. Ensure consistent and appropriate mechanical irritation of the mucosa. Consider using a different, more susceptible animal strain. |
| Significant variation in mucositis severity within the same group. | Inconsistent drug administration. Variation in the application of mechanical irritation. Individual animal differences. | Ensure accurate and consistent dosing for all animals. Standardize the procedure for mechanical irritation. Increase the number of animals per group to account for individual variability. |
| Difficulty in scoring mucositis accurately. | Subjective nature of visual scoring. Lack of a standardized scoring system. | Use a validated and detailed scoring system with clear criteria for each score. Have two independent and blinded observers score the animals to reduce bias. Supplement visual scoring with quantitative measures like ulcer size measurement. |
| Animals are not eating or drinking. | Pain and discomfort from oral ulcers. Systemic toxicity. | Provide soft, palatable food and hydration support (e.g., hydrogel packs). Administer analgesics as per your institution's animal care guidelines. If anorexia persists, consider humane endpoints. |
Data Presentation
Table 1: Expected Quantitative Outcomes in a this compound-Induced Mucositis Model
| Parameter | Control Group | This compound Low Dose | This compound High Dose |
| Peak Mucositis Score (0-5) | 0 | 2 - 3 | 4 - 5 |
| Maximum Body Weight Loss (%) | < 2% | 5 - 10% | 15 - 25% |
| Histological Score (e.g., 0-4) | 0 | 1 - 2 | 3 - 4 |
| TNF-α Levels (pg/mg tissue) | Baseline | 2-3 fold increase | 5-10 fold increase |
| IL-1β Levels (pg/mg tissue) | Baseline | 3-5 fold increase | 8-15 fold increase |
Experimental Protocols
Detailed Methodology for Histopathological Assessment:
-
Tissue Collection: Euthanize the animal and carefully excise the buccal mucosa or tongue.
-
Fixation: Immediately fix the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Microscopic Examination: Evaluate the sections under a light microscope for changes in epithelial thickness, presence of ulceration, inflammatory cell infiltration, and submucosal edema. A semi-quantitative scoring system can be used to grade the severity of these changes.
Mandatory Visualizations
Caption: Experimental workflow for a this compound-induced mucositis animal model.
Caption: Simplified signaling pathway of chemotherapy-induced mucositis.
Caption: Logical flow for troubleshooting common experimental issues.
References
- 1. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. A Rat Model of Oral Mucositis Induced by Cancer Chemotherapy for Quantitative Experiments | Anticancer Research [ar.iiarjournals.org]
- 7. Chemotherapy Induces Oral Mucositis in Mice Without Additional Noxious Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Model of Cisplatin-Induced Oral Mucositis: Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rat model against chemotherapy plus radiation-induced oral mucositis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-Alanosine Resistance in Non-Proliferating Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating resistance mechanisms to DL-Alanosine, particularly in non-proliferating or quiescent cancer cell models.
Troubleshooting Guides
Researchers may encounter variability in the efficacy of this compound. This guide provides insights into potential experimental issues and their underlying causes related to resistance.
Table 1: Troubleshooting Common Issues in this compound Experiments
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Reduced this compound efficacy in quiescent vs. proliferating cells. | Non-proliferating cells may exhibit lower metabolic rates and rely more on salvage pathways for nucleotide synthesis, making them inherently less sensitive to inhibitors of the de novo pathway.[1] | 1. Confirm the quiescent state of your cell population using cell cycle analysis (e.g., propidium iodide staining) and proliferation markers (e.g., Ki-67 staining).2. Perform a dose-response curve for this compound in both proliferating and quiescent cells to quantify the difference in IC50 values.3. Investigate the activity of the purine salvage pathway in your quiescent cell model. |
| Acquired resistance to this compound after prolonged treatment. | Upregulation of the purine salvage pathway to compensate for the blocked de novo synthesis.[2][3] | 1. Culture cells in the presence of this compound over an extended period to select for resistant populations.2. Compare the expression and activity of key purine salvage enzymes (e.g., HGPRT, APRT) in resistant vs. parental cells via qPCR, Western blot, or enzymatic assays.3. Test the sensitivity of resistant cells to inhibitors of the purine salvage pathway (e.g., 6-thioguanine, allopurinol) alone or in combination with this compound. |
| Inconsistent results between different cancer cell lines. | Cell-line specific differences in basal metabolic phenotypes, including the relative reliance on de novo versus salvage purine synthesis.[1] | 1. Characterize the basal metabolic profile of each cell line (e.g., using Seahorse XF Analyzer).2. Quantify the expression of key enzymes in both de novo and salvage pathways in your panel of cell lines.3. Correlate the basal expression of these enzymes with the observed sensitivity to this compound. |
| Unexpected toxicity or off-target effects. | This compound may have effects beyond the inhibition of adenylosuccinate synthetase, especially at high concentrations. | 1. Titrate this compound to the lowest effective concentration.2. Perform rescue experiments by supplementing the culture medium with purines (e.g., hypoxanthine, adenine, adenosine) to confirm that the observed effects are due to purine depletion.3. Assess mitochondrial function, as some studies suggest that purine synthesis inhibitors can impact mitochondrial respiration.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antibiotic and antineoplastic agent that acts as an antimetabolite.[5] Its primary mechanism of action is the inhibition of adenylosuccinate synthetase, a key enzyme in the de novo purine synthesis pathway. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By blocking this step, this compound depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as for cellular energy metabolism.
Q2: What are the hypothesized resistance mechanisms to this compound in non-proliferating cancer cells?
The primary hypothesized resistance mechanism in non-proliferating cancer cells is the upregulation of the purine salvage pathway .[2][3] Quiescent cells, having lower energy and biosynthetic demands, may inherently rely more on this energy-efficient recycling pathway.[1] When the de novo pathway is blocked by this compound, cancer cells can adapt by increasing their uptake and utilization of pre-formed purine bases and nucleosides from the extracellular environment.
Another plausible, though less specifically documented, mechanism is the increased expression of ATP-binding cassette (ABC) transporters , which can efflux the drug out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally validate the upregulation of the purine salvage pathway as a resistance mechanism?
To validate the role of the purine salvage pathway in this compound resistance, you can perform the following experiments:
-
Gene and Protein Expression Analysis: Use qPCR and Western blotting to measure the expression levels of key salvage pathway enzymes such as Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and Adenine phosphoribosyltransferase (APRT) in resistant versus sensitive cells.
-
Enzymatic Activity Assays: Directly measure the enzymatic activity of HGPRT and APRT in cell lysates.
-
Metabolic Tracer Studies: Use isotope-labeled purine precursors (e.g., ¹³C- or ¹⁵N-labeled hypoxanthine or adenine) to trace their incorporation into the nucleotide pool in the presence and absence of this compound. An increased flux through the salvage pathway would be indicative of a resistance mechanism.
-
Combination Drug Studies: Test the synergistic effects of this compound with inhibitors of the purine salvage pathway. A significant increase in cell death with the combination treatment would support the hypothesis that the salvage pathway is a key resistance mechanism.
Q4: Are there any known biomarkers that can predict sensitivity to this compound?
While research is ongoing, a potential biomarker for increased sensitivity to this compound is the deficiency of Methylthioadenosine Phosphorylase (MTAP) . MTAP is an enzyme in the purine salvage pathway. Tumors with MTAP deficiency are more reliant on the de novo purine synthesis pathway and are therefore more vulnerable to its inhibition.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. To induce a non-proliferating state, culture cells in low-serum media or allow them to reach confluency.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-treated control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for Purine Salvage Enzymes
-
Protein Extraction: Lyse this compound-resistant and parental cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against HGPRT, APRT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels.
Visualizations
Caption: this compound action and resistance pathway.
Caption: Workflow for this compound resistance investigation.
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resilience and vulnerabilities of tumor cells under purine shortage stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overlooked Nucleotide Recycling Pathway Fuels Tumor Growth | The Scientist [the-scientist.com]
- 4. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of resistance of selected murine tumors to L-alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DL-Alanosine for Long-Term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of DL-Alanosine in long-term cell culture experiments. Find answers to frequently asked questions and troubleshooting tips to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antimetabolite and antibiotic that targets the de novo purine biosynthesis pathway.[1][2][3] Specifically, it acts as an inhibitor of adenylosuccinate synthetase (ADSS), the enzyme responsible for converting inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2][3] By blocking this step, this compound depletes the intracellular pools of AMP, adenosine diphosphate (ADP), and adenosine triphosphate (ATP), which are essential for DNA and RNA synthesis, as well as cellular energy metabolism.[1][2][3]
The cytotoxic effects of this compound are particularly pronounced in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[1] MTAP is a key component of the purine salvage pathway. In MTAP-deficient cells, the salvage pathway is impaired, making them more reliant on the de novo synthesis pathway for purine production.[1]
Q2: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. Based on available literature, a broad range of 0.1 µM to 100 µM has been used for treatment durations of up to 10 days.[4] For longer-term experiments (e.g., 14 days), lower concentrations in the range of 0.125 µM to 0.25 µM have been shown to be effective in inhibiting mitochondrial function and reducing the stemness of glioblastoma cells.[4]
It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: How stable is this compound in solution and in cell culture medium?
This compound is known to be unstable in aqueous solutions.[2][4][5] It is strongly recommended to prepare fresh stock solutions for each experiment and to avoid long-term storage of aqueous solutions.[2][4][5] One source suggests not storing aqueous solutions for more than one day.[2] For long-term experiments, this instability is a critical factor to consider, as the effective concentration of the compound may decrease over time. Therefore, frequent media changes with freshly prepared this compound are essential to maintain a consistent concentration.
Q4: What are the downstream effects of inhibiting adenylosuccinate synthetase (ADSS) with this compound?
Inhibition of ADSS by this compound leads to a significant reduction in the intracellular pools of adenylosuccinate (S-AMP), AMP, ADP, and ATP. This disruption of adenine nucleotide synthesis can impede DNA and RNA synthesis and interfere with cellular energy metabolism. Consequently, this can lead to the inhibition of cell proliferation and the induction of cell death.
Data Presentation
Table 1: IC50 Values for L-Alanosine in Select Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Notes |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | Not Specified | 4.8 | MTAP-deficient |
| CAK-1 | Not Specified | Not Specified | 10 | MTAP-deficient |
| CEM/ADR5000 | Multidrug-resistant Leukemia | 10 days | Not specified, effective in 0.1-100 µM range | MTAP-deficient |
| HL-60/AR | Multidrug-resistant Leukemia | 10 days | Not specified, effective in 0.1-100 µM range | MTAP-deficient |
| MDA-MB-231-BCRP | Multidrug-resistant Breast Cancer | 10 days | Not specified, effective in 0.1-100 µM range | MTAP-deficient |
| GBM 12-0160 | Glioblastoma | 14 days | Not specified, effective at 0.125-0.25 µM | MTAP-deficient |
Note: The available data primarily focuses on the L-isomer of Alanosine. The IC50 values can vary significantly between different cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Long-Term (10-Day) Cell Viability Assay with this compound
This protocol is adapted for long-term cell culture experiments with an unstable compound like this compound, requiring periodic media changes.
Materials:
-
This compound
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells and adjust the density to the desired concentration.
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the 10-day period without over-confluency (this may require optimization).
-
Incubate overnight at 37°C and 5% CO2.
-
-
This compound Treatment (Day 1):
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
-
Media Changes (e.g., Day 3, 5, 7, 9):
-
Prepare fresh this compound dilutions in complete medium.
-
Carefully aspirate the old medium from each well.
-
Gently add the fresh medium containing the corresponding this compound concentration to each well.
-
-
Cell Viability Assessment (Day 10):
-
Visually inspect the cells under a microscope for any morphological changes.
-
Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT or CellTiter-Glo®).
-
For MTT assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution and read absorbance.
-
For CellTiter-Glo® assay: Add the reagent directly to the wells, incubate for 10 minutes, and read luminescence.
-
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-only control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via inhibition of ADSS.
References
- 1. Identification of gene expression profiles predicting tumor cell response to L-alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of derivatized l-alanosine in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
Troubleshooting unexpected toxicity of DL-Alanosine in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected toxicity of DL-Alanosine in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antibiotic and antimetabolite that functions as a potent inhibitor of adenylosuccinate synthetase (ADSS).[1] This enzyme is critical for the de novo synthesis of purines, specifically converting inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[2] By blocking this step, this compound depletes the intracellular pool of adenine nucleotides, leading to the inhibition of DNA, RNA, and protein synthesis, and ultimately causing cell cycle arrest and cell death.[1]
Q2: Why is this compound expected to be less toxic to normal cells compared to certain cancer cells?
The selective toxicity of this compound is primarily linked to the status of the methylthioadenosine phosphorylase (MTAP) enzyme.[3] Many cancer types exhibit a homozygous deletion of the MTAP gene, which is involved in the purine salvage pathway.[3] Normal cells, being proficient in the MTAP-mediated salvage pathway, can bypass the block in de novo synthesis by utilizing exogenous sources of adenine.[3][4] In contrast, MTAP-deficient cancer cells are entirely dependent on the de novo pathway for their adenine supply, making them highly susceptible to this compound's inhibitory effects.[3]
Q3: We are observing significant toxicity in our normal cell line, which should be resistant. What are the potential causes?
Unexpected toxicity in normal cells can arise from several factors:
-
High Proliferation Rate: Rapidly dividing normal cells have a higher demand for nucleotides and may be more sensitive to disruptions in the de novo purine synthesis pathway.[3]
-
Low MTAP Activity: While most normal tissues express MTAP, the specific activity can vary between cell types. Lower intrinsic MTAP activity could reduce the efficiency of the salvage pathway, increasing reliance on the de novo pathway and thus sensitivity to this compound.
-
Media Composition: The composition of the cell culture media can significantly influence toxicity. A lack of sufficient purine sources (like adenine or hypoxanthine) can exacerbate the effects of this compound. Conversely, the presence of guanine can potentiate its toxicity.
-
Drug Stability and Degradation: this compound is unstable in solution.[5][6] Degradation products may have different or more potent toxic effects. It is crucial to use freshly prepared solutions for each experiment.
-
Off-Target Effects: At higher concentrations, this compound may exert off-target effects that contribute to cytotoxicity. One known off-target effect is the impairment of mitochondrial function.[7]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in a normal cell line.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Purine Salvage | Supplement the culture medium with adenine (e.g., 10-100 µM). | If the toxicity is on-target, the addition of adenine should rescue the cells from this compound-induced cell death.[1] |
| Potentiation by Guanine | Ensure the cell culture medium is not supplemented with high levels of guanine or guanosine. If it is, switch to a base medium without these supplements. | Reduced cytotoxicity in the absence of exogenous guanine. |
| High Cell Proliferation Rate | Culture the cells to a higher confluence before treatment, as quiescent cells are generally less sensitive. | Decreased sensitivity of the cell population to this compound. |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | Consistent and reproducible results, ruling out the effects of unknown degradation products. |
Issue 2: Inconsistent results and poor reproducibility between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Instability | Prepare a fresh stock solution of this compound in a suitable solvent (e.g., water with pH adjusted to 8 with NaOH) immediately before use.[8] Do not store working dilutions for extended periods. | Improved consistency and reliability of experimental outcomes. |
| pH of Stock Solution | Ensure the pH of the stock solution is properly adjusted to maintain solubility and stability. | Consistent drug concentration and activity. |
| Inaccurate Drug Concentration | Verify the concentration of the stock solution using a reliable method. Perform a dose-response curve in each experiment. | Accurate and reproducible dose-dependent effects. |
Data Presentation
Table 1: Reported In Vitro Cytotoxicity of L-Alanosine in Various Cell Lines
| Cell Line Type | Cell Line | IC50 (µM) | Comments |
| Cancer Cell Lines | |||
| Glioblastoma (MTAP-deficient) | GBM 12-0160 | ~0.25 (for decreased stemness) | Long-term (14-day) treatment.[5] |
| Glioblastoma (MTAP-deficient) | GBM 12-0106 | ~0.25 (for decreased stemness) | Long-term (14-day) treatment. |
| Leukemia (MTAP-deficient) | CEM/ADR5000 | 0.1 - 100 (range of activity) | 10-day treatment.[5] |
| Leukemia (MTAP-deficient) | HL-60/AR | 0.1 - 100 (range of activity) | 10-day treatment.[5] |
| Breast Cancer (MTAP-deficient) | MDA-MB-231-BCRP | 0.1 - 100 (range of activity) | 10-day treatment.[5] |
| Novikoff Rat Hepatoma | N/A | 2.7 (inhibits ATP incorporation) | [1] |
| Normal Cell Lines | |||
| Human Fibroblasts | BJ1 | > 6.5% cytotoxicity at tested concentrations | Considered highly safe in this study (specific concentrations not provided).[4] |
| Normal Kidney Cells | BHK21 | N/A | Included in a study, but specific IC50 for this compound not found.[9] |
| Normal Ovarian Cells | CHO | N/A | Included in a study, but specific IC50 for this compound not found.[9] |
Note: There is a significant lack of publicly available IC50 data for this compound in a wide range of normal human cell lines. Researchers are advised to perform their own dose-response studies on the specific normal cell lines used in their experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solubilization: Add sterile water to the powder. To aid dissolution, adjust the pH to 8 with NaOH.[8] Sonication may also be used to facilitate solubilization.[8] A common stock solution concentration is 10 mg/mL (67.06 mM).[8]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -80°C for up to one year.[8] Avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C can be used.[6] Crucially, this compound is unstable in solution, and it is highly recommended to prepare fresh solutions for each experiment. [5][6]
Protocol 2: Adenine Rescue Experiment
-
Cell Seeding: Seed your normal cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment Groups:
-
Vehicle control (medium only)
-
This compound at a cytotoxic concentration (e.g., 2x IC50)
-
This compound + Adenine (e.g., 10 µM)
-
This compound + Adenine (e.g., 50 µM)
-
This compound + Adenine (e.g., 100 µM)
-
Adenine only (at the highest concentration used for rescue)
-
-
Incubation: Incubate the cells for a period equivalent to your standard cytotoxicity assay (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or trypan blue exclusion.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with adenine. A significant increase in viability in the co-treated groups indicates that the observed toxicity is due to the on-target effect of purine synthesis inhibition.
Signaling Pathways and Workflows
This compound's Impact on Purine Synthesis
Caption: this compound inhibits adenylosuccinate synthetase (ADSS).
Troubleshooting Workflow for Unexpected Toxicity
Caption: A logical workflow for troubleshooting unexpected this compound toxicity.
Modulation of this compound Toxicity by Purine Levels
Caption: Influence of exogenous purines on this compound toxicity.
References
- 1. Alanosine toxicity in Novikoff rat hepatoma cells due to inhibition of the conversion of inosine monophosphate to adenosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alanosine | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of gene expression profiles predicting tumor cell response to L-alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alanosine (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Alanosine | NSC153353 | SDX-102 | TargetMol [targetmol.com]
- 9. rsc.org [rsc.org]
Strategies to enhance DL-Alanosine efficacy in moderately sensitive cell lines
Welcome to the technical support center for DL-Alanosine research. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of this compound in moderately sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antimetabolite that targets the de novo purine synthesis pathway. Specifically, it inhibits the enzyme adenylosuccinate synthetase (ADSS), which is responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][2][3] This disruption of adenine nucleotide synthesis is key to its cytotoxic effects.
Q2: What is the main determinant of a cell line's sensitivity to this compound?
A2: The primary determinant of sensitivity to this compound is the deficiency of the enzyme methylthioadenosine phosphorylase (MTAP).[1][2] MTAP is a critical enzyme in the purine salvage pathway. In MTAP-deficient cells, the salvage pathway is non-functional, making the cells entirely dependent on the de novo purine synthesis pathway for survival.[2] Therefore, inhibiting this pathway with this compound is selectively lethal to MTAP-deficient cancer cells, while normal cells with functional MTAP can bypass this inhibition using the salvage pathway.[1][2]
Q3: Why do some MTAP-deficient cell lines still show moderate sensitivity or resistance to this compound?
A3: While MTAP deficiency is the main sensitizing factor, other mechanisms can contribute to moderate sensitivity or resistance. These can include:
-
Slow Cell Proliferation: Slowly dividing cells have a lower demand for nucleotides, which may make them less susceptible to inhibitors of nucleotide synthesis.
-
Upregulation of Alternative Pathways: Cells may adapt by upregulating other metabolic pathways to compensate for the purine deficiency. For instance, increased glucose metabolism can provide precursors for nucleotide synthesis, potentially weakening the effect of this compound.[3]
-
Drug Efflux: Overexpression of multidrug resistance efflux pumps could potentially reduce the intracellular concentration of this compound, though specific data on this compound as a substrate for these pumps is limited.[4][5][6][7][8]
-
Clinical Heterogeneity: In a clinical setting, tumor heterogeneity and the tumor microenvironment can contribute to resistance, as evidenced by the limited success of L-alanosine in a phase II trial of patients with MTAP-deficient tumors.[3][9]
Troubleshooting Guide
Problem 1: My MTAP-deficient cell line is not as sensitive to this compound as expected.
-
Possible Cause 1: Inaccurate MTAP Status Assessment.
-
Solution: Confirm the MTAP status of your cell line using at least two independent methods, such as quantitative PCR (qPCR) to assess gene deletion and Western Blotting to confirm the absence of protein expression. Refer to the detailed protocols in the "Experimental Protocols" section below.
-
-
Possible Cause 2: Slow Growth Rate of the Cell Line.
-
Solution: Ensure that the cells are in an exponential growth phase during the experiment. Slower-growing cells may require a longer exposure to this compound to observe a significant effect. Consider extending the treatment duration in your cytotoxicity assays.
-
-
Possible Cause 3: Compensatory Metabolic Pathways.
-
Solution: Investigate the metabolic profile of your cell line. As discussed in the "Strategies to Enhance Efficacy" section, co-treatment with inhibitors of compensatory pathways, such as glycolysis, may enhance sensitivity.
-
Problem 2: I am observing high variability in my this compound cytotoxicity assays.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Solution: Ensure a uniform cell seeding density across all wells of your microplate. Use a well-calibrated multichannel pipette and gently mix the cell suspension before seeding.
-
-
Possible Cause 2: Edge Effects in Microplates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental conditions. Fill the peripheral wells with sterile PBS or media.
-
-
Possible Cause 3: Instability of this compound in Solution.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
Strategies to Enhance this compound Efficacy
Based on preclinical studies, the following combination therapies have shown promise in enhancing the efficacy of this compound in moderately sensitive, MTAP-deficient cell lines.
Combination with Glycolysis Inhibitors
-
Rationale: MTAP-deficient pancreatic cancer cells have been shown to exhibit increased glycolysis.[10] It is hypothesized that this metabolic reprogramming provides the necessary building blocks for de novo purine synthesis, thus creating a dependency that can be exploited. By inhibiting glycolysis, the cell's ability to compensate for the purine synthesis blockade by this compound is reduced, leading to a synergistic cytotoxic effect.[10]
-
Recommended Combination: this compound and 2-deoxy-D-glucose (2-DG).
-
Expected Outcome: Synergistic cell killing in MTAP-deficient pancreatic cancer cells.[10]
Combination with DNA Alkylating Agents
-
Rationale: this compound has been shown to sensitize MTAP-deficient glioblastoma (GBM) cells to the DNA alkylating agent temozolomide (TMZ).[11] The proposed mechanism involves the impairment of mitochondrial function and the attenuation of stemness in GBM cells by this compound, which in turn lowers the threshold for TMZ-induced cytotoxicity.[11]
-
Recommended Combination: this compound and Temozolomide (TMZ).
-
Expected Outcome: Synergistic suppression of glioblastoma cell growth.[12][13][14][15][16]
Quantitative Data Summary
While preclinical studies support the synergistic effects of the combinations mentioned above, specific quantitative data from these studies, such as Combination Index (CI) values, are not consistently reported in a tabular format in the available literature. Researchers are encouraged to perform their own synergy analyses using methods like the Chou-Talalay method to determine the nature and strength of the drug interaction in their specific cell line models.
Table 1: Representative IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | This compound IC50 (µM) | Reference |
| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | Deficient | More sensitive | [1] |
| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | Proficient | Less sensitive | [1] |
| GBM Cell Lines | Glioblastoma | Deficient | More sensitive | [1] |
| GBM Cell Lines | Glioblastoma | Proficient | Less sensitive | [1] |
Note: This table presents a qualitative summary based on available data. Specific IC50 values vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Determination of MTAP Status by Western Blot
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MTAP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Crystal Violet Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, and their combination for the desired duration (e.g., 48-72 hours). Include untreated control wells.
-
Washing: Gently wash the cells twice with PBS to remove dead, detached cells.
-
Fixation: Fix the adherent cells with 100% methanol for 10-15 minutes at room temperature.
-
Staining: Stain the cells with a 0.5% crystal violet solution in 25% methanol for 20 minutes at room temperature.[10]
-
Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry completely.
-
Solubilization: Solubilize the stain by adding 100 µL of 100% methanol or 10% acetic acid to each well and incubate on a shaker for 20 minutes.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: Drug Synergy Analysis using the Chou-Talalay Method
-
Experimental Design: Based on the individual IC50 values of this compound and the combination drug, design a combination experiment with a constant ratio of the two drugs.
-
Data Collection: Perform a cytotoxicity assay (e.g., Crystal Violet or MTT assay) with serial dilutions of each drug alone and their combination at the constant ratio.
-
Data Analysis:
-
Determine the fraction of cells affected (Fa) and the fraction of cells unaffected (Fu) for each concentration.
-
Use a software package like CompuSyn to automatically calculate the Combination Index (CI).
-
A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[17][18][19][20]
-
Visualizations
Caption: this compound inhibits the de novo purine synthesis pathway.
Caption: Workflow for enhancing this compound efficacy.
Caption: Synergistic mechanisms of this compound combinations.
References
- 1. MTAP loss promotes stemness in glioblastoma and confers unique susceptibility to purine starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 7. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Suppression of Glioblastoma Cell Growth by Combined Application of Temozolomide and Dopamine D2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic effect of temozolomide and thymoquinone on human glioblastoma multiforme cell line (U87MG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 18. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DL-Alanosine Activity and Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Alanosine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a focus on the impact of cell culture media components on drug activity.
Frequently Asked Questions (FAQs)
Q1: How does this compound work?
A1: this compound is an antimetabolite that targets the de novo purine biosynthesis pathway. Specifically, it inhibits the enzyme adenylosuccinate synthetase (ADSS), which is crucial for the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), a building block for DNA and RNA. By blocking this step, this compound depletes the intracellular pool of adenine nucleotides, leading to cell growth inhibition and apoptosis.
Q2: Why is the choice of cell culture medium critical for this compound experiments?
A2: Cells in culture are highly responsive to their environment, and the composition of the culture medium can significantly impact the apparent activity of this compound. The presence of certain components, particularly purines, can influence the drug's efficacy.
Q3: Can components in the cell culture medium interfere with this compound activity?
A3: Yes. The most significant interference comes from purines present in the medium or serum supplements. Exogenous adenine can rescue cells from the effects of this compound by replenishing the adenine nucleotide pool through the purine salvage pathway, thus bypassing the drug's inhibitory action.
Q4: Are there any components that can enhance the activity of this compound?
A4: Yes, guanine has been shown to have a synergistic effect with this compound. In the presence of subinhibitory concentrations of this compound, cells can become overly sensitive to guanine. This is thought to be due to regulatory effects of guanine nucleotides on adenylosuccinate synthetase.
Q5: How does the amino acid composition of the media affect this compound?
A5: While direct competition for uptake between this compound (an amino acid analogue) and other amino acids is possible, the more significant impact is often indirect. The overall amino acid balance in the medium can affect cellular metabolism and growth rates, which in turn can influence the sensitivity of cells to antimetabolites. Changes in amino acid concentrations can have profound effects on cellular metabolism.
Q6: Should I use serum-free or serum-containing medium for my experiments?
A6: This depends on your experimental goals. Serum can be a source of variability as it contains undefined amounts of purines, amino acids, and growth factors that can influence this compound's activity. For mechanistic studies aiming to understand the specific interactions between this compound and cellular pathways, a serum-free, chemically defined medium is recommended to reduce variability. If you are performing broader screening assays, serum-containing medium may be acceptable, but lot-to-lot variability of the serum should be considered.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound between experiments. | Variability in cell culture medium components: Different lots of basal media or serum can have varying concentrations of purines and amino acids. | - Use a single, large batch of medium and serum for a set of related experiments.- Consider transitioning to a serum-free, chemically defined medium for greater consistency.- Qualify each new lot of serum or medium by running a standard control experiment. |
| Inconsistent cell seeding density: The number of cells at the start of the assay can affect the drug's apparent potency. | - Always perform an accurate cell count before seeding.- Ensure a homogenous cell suspension to avoid clumps and uneven plating. | |
| Cell passage number: High passage numbers can lead to genetic and phenotypic drift in cell lines, altering their drug sensitivity. | - Use cells within a defined, narrow passage number range for all experiments.- Regularly thaw a fresh vial of low-passage cells. | |
| This compound shows lower than expected activity. | Presence of adenine in the medium: Adenine from the basal medium or serum supplement is rescuing the cells. | - Use a purine-free or low-purine basal medium if possible.- If using serum, consider dialyzed fetal bovine serum (dFBS) to reduce the concentration of small molecules like purines.- Test for adenine rescue by adding a known concentration of adenine to your control wells. |
| High cell density: At high densities, the effective drug concentration per cell is lower, and cell-cell contacts can alter drug sensitivity. | - Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. | |
| This compound shows higher than expected activity. | Synergistic effects with other media components: The presence of guanine or other compounds in the media could be enhancing the drug's effect. | - Review the composition of your specific medium and supplements for any known synergistic agents.- To confirm a synergistic effect, perform a dose-response experiment with and without the suspected component. |
| Nutrient depletion in control wells: If control cells grow too densely, they may deplete essential nutrients, leading to reduced viability and an artificially low IC50 for the drug. | - Ensure the assay duration is appropriate for the cell line's doubling time to prevent overgrowth in control wells. | |
| High variability between technical replicates. | Uneven drug distribution: Inadequate mixing of the drug in the wells. | - Ensure thorough but gentle mixing after adding the drug to the wells. |
| Edge effects in the microplate: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. | - Avoid using the outermost wells of the plate for experimental data.- Fill the outer wells with sterile water or PBS to maintain humidity. |
Data Presentation
Table 1: Effect of Adenine on L-Alanosine IC50 in MTAP+ Cell Lines
| Cell Line | IC50 of L-Alanosine (µM) | IC50 of L-Alanosine + 10 µM MTA (µM) | Fold Increase in IC50 |
| HCT-116 | 0.8 | 2.6 | 3.2 |
| A549 | 0.3 | 23.0 | 76.3 |
| MCF-7 | 0.5 | 10.0 | 20.0 |
| Panc-1 | 0.4 | 12.0 | 30.0 |
Data adapted from a study investigating the effect of methylthioadenosine (MTA), which is converted to adenine in MTAP+ cells, on L-Alanosine activity.
Table 2: Synergistic Effect of Guanine on this compound Activity in CHO Cells
| This compound Concentration (µg/mL) | Guanine Concentration (µg/mL) | Relative Cell Growth (%) |
| 0 | 0 | 100 |
| 2.5 | 0 | 85 |
| 0 | 5 | 90 |
| 2.5 | 5 | 30 |
Illustrative data based on the described synergistic effect. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium (with and without purine supplementation, if investigating media effects)
-
This compound stock solution (e.g., 10 mM in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a "medium only" blank.
-
Incubate for the desired time period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing the Synergy between this compound and Guanine
Objective: To determine if guanine enhances the cytotoxic effect of this compound.
Procedure:
-
Experimental Setup:
-
Follow the same cell seeding protocol as in Protocol 1.
-
Create a dose-response matrix in a 96-well plate with varying concentrations of this compound on one axis and varying concentrations of guanine on the other.
-
Include wells with each drug alone and a vehicle control.
-
-
Drug Treatment and Viability Assay:
-
Treat the cells with the drug combinations and incubate for the desired time.
-
Perform a cell viability assay (e.g., MTT, as described in Protocol 1).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Analyze the data using synergy analysis software (e.g., CompuSyn) or by calculating the Combination Index (CI). A CI value less than 1 indicates synergy.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
digraph "Experimental_Workflow_IC50" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed cells in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate overnight", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_drug [label="Prepare serial dilutions of this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; treat_cells [label="Treat cells with this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate2 [label="Incubate for 48-72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; viability_assay [label="Perform cell viability assay (e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_plate [label="Read absorbance/fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_data [label="Analyze data and calculate IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells [color="#5F6368"]; seed_cells -> incubate1 [color="#5F6368"]; incubate1 -> prepare_drug [color="#5F6368"]; prepare_drug -> treat_cells [color="#5F6368"]; treat_cells -> incubate2 [color="#5F6368"]; incubate2 -> viability_assay [color="#5F6368"]; viability_assay -> read_plate [color="#5F6368"]; read_plate -> analyze_data [color="#5F6368"]; analyze_data -> end [color="#5F6368"]; }
Caption: Experimental workflow for determining the IC50 of this compound.
Addressing batch-to-batch variability of DL-Alanosine in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Alanosine. The information provided aims to address the potential for batch-to-batch variability and ensure the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent IC50 values for this compound across different experiments using new and old batches. What could be the cause?
A1: Inconsistent IC50 values are a common indicator of batch-to-batch variability. Several factors related to the specific properties of this compound could be responsible:
-
Purity and Impurities: The percentage of pure this compound may differ between batches. The presence of impurities from the synthesis process can interfere with its biological activity.
-
Isomeric Ratio: this compound is a racemic mixture of D- and L-alanosine. The L-isomer is the biologically active form that inhibits adenylosuccinate synthetase.[1][2] Variations in the precise ratio of D to L isomers between batches can lead to significant differences in potency.[1][3]
-
Degradation: this compound is known to be unstable in aqueous solutions.[4][5] Improper storage or handling of a new batch, or receiving a batch that has started to degrade, will result in lower potency. Degradation products could also have unintended biological effects.
-
Water Content: The hydration state of the solid compound can vary, affecting the calculated concentration when preparing stock solutions.
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch from the supplier. Compare the purity, isomeric ratio (if provided), and other specifications with previous batches.
-
Perform Quality Control (QC) Checks: Before use, perform in-house QC on the new batch. See the "Recommended Quality Control Checks for New Batches of this compound" table below for guidance.
-
Qualify the New Batch: Run a side-by-side comparison of the new batch with a previously validated batch using a standard cell viability assay. This will help determine the relative potency of the new batch.
-
Standardize Solution Preparation: Prepare fresh stock solutions for each experiment, as aqueous solutions of this compound are not stable.[4][5] Avoid repeated freeze-thaw cycles.
Q2: Our cell viability assays show variable levels of cell death with different batches of this compound, even when we adjust for concentration based on the CoA.
A2: This issue can arise from factors beyond simple purity:
-
Presence of Cytotoxic Impurities: The manufacturing process might leave residual solvents or by-products that are cytotoxic.[6] These may not be fully accounted for in the standard purity assessment on the CoA.
-
Degradation Products: As this compound degrades, the resulting compounds could have their own cytotoxic or protective effects, confounding the results.
-
Endotoxin Contamination: If the compound is not handled under sterile conditions, endotoxin contamination can lead to inflammatory responses and cell death in certain cell types.
Troubleshooting Steps:
-
LC-MS Analysis: If possible, perform liquid chromatography-mass spectrometry (LC-MS) on the new batch to look for unexpected peaks that are not present in a trusted reference batch.
-
Test for Endotoxins: If working with sensitive cell lines, particularly immune cells, consider testing the this compound solution for endotoxin contamination.
-
Use a Positive Control: Include a well-characterized positive control for cell death in your assays to ensure that the assay itself is performing consistently.
Q3: We are seeing unexpected off-target effects or changes in cellular signaling pathways that we did not observe with our previous batch of this compound. Why might this be happening?
A3: Unforeseen biological activity often points to the presence of active impurities or a different isomeric composition:
-
Pharmacologically Active Impurities: Impurities are not always inert and may inhibit other enzymes or activate signaling pathways.
-
Altered Isomeric Ratio: The D-isomer of alanosine may have different biological activities or off-target effects compared to the active L-isomer.[1][2] A significant shift in the D/L ratio could introduce these unexpected effects.
Troubleshooting Steps:
-
Review the Supplier's Synthesis Route: If available, review the synthetic route for any reagents that might lead to known pharmacologically active by-products.
-
Chiral Chromatography: If you have access to the necessary equipment, chiral chromatography can be used to determine the precise enantiomeric ratio of the this compound batch.
-
Target Engagement Assay: Confirm that the new batch is inhibiting the intended target, adenylosuccinate synthetase, using an in vitro enzyme assay. This can help differentiate between on-target and off-target effects.
Data on this compound Properties
| Parameter | Value | Cell Line / Conditions | Source |
| Mechanism of Action | Inhibition of adenylosuccinate synthetase, blocking de novo purine biosynthesis. | N/A | [4] |
| IC50 | ~4.8 µM | T-cell acute lymphoblastic leukemia (T-ALL) cells | [4] |
| IC50 | ~10 µM | CAK-1 cells | [4] |
| Solubility | ~1 mg/mL | In water, 100 mM NaOH, 100 mM HCl | [4] |
| Storage (Solid) | ≥ 4 years at -20°C | N/A | [4] |
| Storage (Aqueous Solution) | Not recommended for more than one day. | N/A | [4] |
Recommended Quality Control Checks for New Batches of this compound
| QC Test | Purpose | Recommended Method |
| Purity Assessment | To confirm the percentage of this compound and identify any major impurities. | High-Performance Liquid Chromatography (HPLC) with UV detection; Mass Spectrometry (MS). |
| Identity Confirmation | To verify that the compound is indeed this compound. | Mass Spectrometry (MS) to confirm the molecular weight; Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. |
| Isomeric Ratio | To determine the ratio of D- to L-alanosine, as the L-isomer is the active form. | Chiral HPLC. |
| Moisture Content | To ensure accurate weighing for stock solution preparation. | Karl Fischer titration or Loss on Drying.[7] |
| Biological Potency Assay | To functionally compare the new batch to a previously validated batch. | Side-by-side cell viability assay (e.g., MTT or CellTiter-Glo) to compare IC50 values. |
Experimental Protocols
Protocol 1: Qualification of a New this compound Batch
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of both the new batch and a previously validated reference batch of this compound in sterile water. Prepare fresh on the day of the experiment.
-
Cell Seeding: Seed a cancer cell line known to be sensitive to this compound (e.g., an MTAP-deficient cell line) in 96-well plates at a predetermined density and allow cells to adhere for 24 hours.
-
Serial Dilutions: Create a series of 2-fold dilutions for both the new and reference batches of this compound in cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the serially diluted this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assay: Assess cell viability using a standard method such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control. Plot the dose-response curves for both batches and calculate the IC50 value for each. A potent batch should have an IC50 value within an acceptable range of the reference batch (e.g., ± 20%).
Protocol 2: Adenylosuccinate Synthetase (ADSS) Inhibition Assay
This protocol is adapted from standard spectrophotometric enzyme assays.
-
Reagents:
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl2, pH 7.5.
-
Substrates: Inosine monophosphate (IMP), L-aspartate, and Guanosine triphosphate (GTP).
-
Enzyme: Purified recombinant adenylosuccinate synthetase (ADSS).
-
Detection Reagent: A malachite green-based phosphate detection kit (to measure the GDP produced).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, IMP, L-aspartate, and GTP in a 96-well plate.
-
Add varying concentrations of the new batch of this compound to the wells. Include a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the ADSS enzyme to all wells.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of phosphate generated using the malachite green reagent, reading the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the results to determine the IC50 of the new batch against the target enzyme.
Visualizations
References
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Quality control of small molecules - Kymos [kymos.com]
Technical Support Center: Rescuing Normal Cells from DL-Alanosine Toxicity with MTAP Substrates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective rescue of normal (MTAP-positive) cells from DL-Alanosine toxicity using MTAP substrates.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using this compound for cancer therapy and rescuing normal cells?
A1: The therapeutic strategy is based on the differential expression of the enzyme methylthioadenosine phosphorylase (MTAP) between normal and some cancer cells.
-
This compound's Mechanism: this compound is an antimetabolite that inhibits adenylosuccinate synthetase, a crucial enzyme in the de novo purine synthesis pathway. This pathway is essential for producing adenine, a building block for DNA and RNA.[1][2]
-
MTAP's Role: Normal cells typically possess a functional MTAP enzyme, which allows them to utilize an alternative "salvage" pathway to produce adenine from its substrate, 5'-methylthioadenosine (MTA).[3][4]
-
Selective Toxicity: Many cancer cells have a deficiency in MTAP.[5][6] Consequently, they are solely reliant on the de novo pathway for adenine synthesis. By inhibiting this pathway with this compound, MTAP-deficient cancer cells are selectively killed, while normal, MTAP-positive cells can be rescued by providing an exogenous MTAP substrate like MTA or other analogs.[7][8]
Q2: What are the common MTAP substrates used for rescuing normal cells, and how do they compare?
A2: The most common substrates are 5'-methylthioadenosine (MTA), 5'-deoxyadenosine, and a synthetic analog, 9-β-D-erythrofuranosyladenine (EFA).
-
5'-Methylthioadenosine (MTA): The natural substrate for MTAP. It can effectively rescue MTAP-positive cells. However, at higher concentrations, MTA itself can be toxic to some cells, including hematopoietic progenitors.[7][9]
-
5'-Deoxyadenosine: Another substrate that can be utilized by MTAP to generate adenine and rescue normal cells from this compound toxicity.[6][8]
-
9-β-D-erythrofuranosyladenine (EFA): A synthetic analog of adenosine that is a substrate for MTAP. Studies have shown that EFA is significantly less cytotoxic than MTA to normal cells, such as hematopoietic progenitors, making it a potentially superior rescue agent.[9] EFA has been shown to effectively rescue MTAP-positive cells from L-alanosine toxicity with negligible toxicity even at high concentrations.[7][9]
Q3: How can I determine the MTAP status of my cell lines?
A3: Several methods can be used to determine if your cells are MTAP-positive or MTAP-deficient:
-
Western Blot: This is a common and reliable method to directly assess the presence or absence of the MTAP protein.
-
Polymerase Chain Reaction (PCR): PCR can be used to detect the presence or absence of the MTAP gene. This is particularly useful for identifying homozygous deletions of the gene.
-
Immunohistochemistry (IHC): IHC can be used to detect the presence and localization of the MTAP protein in tissue samples.
-
Metabolite Profiling: MTAP-deficient cells accumulate its substrate, MTA. Measuring intracellular MTA levels can be an indirect indicator of MTAP status.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High toxicity observed in normal (MTAP-positive) control cells after rescue attempt. | 1. MTAP substrate concentration is too high: MTA, in particular, can be toxic at higher concentrations.[7] 2. Incorrect timing of substrate addition: The rescue agent may not have been present in the culture long enough to exert its protective effect before this compound-induced damage occurred. 3. Low MTAP activity in normal cells: Some "normal" cell lines may have lower than expected MTAP expression or activity. | 1. Perform a dose-response curve for the MTAP substrate alone to determine its cytotoxic concentration for your specific cell line. Reduce the rescue concentration to a non-toxic level. Consider using a less toxic analog like EFA.[9] 2. Add the MTAP substrate either concurrently with or shortly before adding this compound. 3. Confirm MTAP protein expression and activity in your normal cell line using Western Blot or an enzymatic assay. |
| Lack of differential sensitivity between MTAP-positive and MTAP-deficient cells. | 1. In vivo "bystander effect": In animal models or co-culture systems, MTAP-positive stromal cells can secrete adenine, which can then be taken up by MTAP-deficient tumor cells, rescuing them from this compound.[2][10] 2. Incorrect MTAP status determination: The cell lines may have been mischaracterized. 3. This compound or MTAP substrate instability: The compounds may be degrading in the cell culture medium. | 1. For in vitro studies, use monocultures. For in vivo studies, this is a known challenge. Consider co-treatment with inhibitors of nucleoside transporters to block adenine uptake.[11] 2. Re-evaluate the MTAP status of your cell lines using at least two different methods (e.g., Western Blot and PCR). 3. Prepare fresh solutions of this compound and MTAP substrates for each experiment. Check the literature for information on the stability of these compounds in your specific culture medium. |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number: Cells that are unhealthy or at a high passage number can respond differently to treatment. 2. Inaccurate drug concentrations: Errors in serial dilutions or degradation of stock solutions. 3. Inconsistent incubation times. | 1. Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. 2. Prepare fresh dilutions from a validated stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. 3. Use a precise timer for all incubation steps. |
| Difficulty dissolving MTAP substrates. | 1. Poor solubility in aqueous solutions: Some MTAP substrates may have limited solubility in standard cell culture media. | 1. Consult the manufacturer's instructions for the recommended solvent. A small amount of DMSO may be required to dissolve the compound before further dilution in culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in MTAP-Positive and MTAP-Deficient Cell Lines
| Cell Line | Cancer Type | MTAP Status | This compound IC50 (µM) | Reference(s) |
| T-ALL (primary cells) | T-cell Acute Lymphoblastic Leukemia | MTAP- | 4.8 ± 5.3 | [6][8] |
| T-ALL (primary cells) | T-cell Acute Lymphoblastic Leukemia | MTAP+ | 19 ± 18 (for 60% of samples) | [6][8] |
| T-ALL (primary cells) | T-cell Acute Lymphoblastic Leukemia | MTAP+ | >80 (for 40% of samples) | [6][8] |
| HT-1080 | Soft Tissue Sarcoma | MTAP- | ~20-fold lower than MTAP+ | [5] |
| HS42 | Soft Tissue Sarcoma | MTAP- | ~20-fold lower than MTAP+ | [5] |
| M-9 110 | Soft Tissue Sarcoma | MTAP- | ~20-fold lower than MTAP+ | [5] |
| HT-1080 (MTAP reconstituted) | Soft Tissue Sarcoma | MTAP+ | >20-fold higher than MTAP- | [5] |
Table 2: Efficacy of MTAP Substrates in Rescuing MTAP-Positive Cells from this compound Toxicity
| Rescue Agent | Cell Line | MTAP Status | This compound Concentration (µM) | Effective Rescue Concentration | Observations | Reference(s) |
| 5'-deoxyadenosine | Normal Lymphocytes | MTAP+ | 20-40 | Increasing concentrations | Effective rescue | [8] |
| 5'-deoxyadenosine | T-ALL (primary cells) | MTAP+ | 20 | Increasing concentrations | Effective rescue | [6][8] |
| 5'-deoxyadenosine | T-ALL (primary cells) | MTAP- | 20 | Not effective | No rescue | [6][8] |
| EFA | MOLT-4 | MTAP+ | 40 | 25 µM | 90% cell viability, low cytotoxicity up to 100 µM | [7] |
| MTA | MOLT-4 | MTAP+ | 40 | 12.5 µM | 84% cell viability, toxic at >20 µM | [7] |
| EFA | T-ALL (primary cells) | MTAP+ | 40 | Generally 20 µM (as low as 2.5 µM in one case) | Effective rescue | [3] |
| EFA | CEM | MTAP- | 40 | Not effective | No rescue | [7] |
| MTA | CEM | MTAP- | 40 | Not effective | No rescue | [7] |
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound and MTAP substrate of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, with or without the MTAP rescue agent, for the desired duration (e.g., 48-72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessing Apoptosis using Annexin V Staining
This protocol is for detecting apoptosis by flow cytometry through the identification of externalized phosphatidylserine.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound and/or the MTAP substrate, harvest the cells (including any floating cells) and centrifuge at a low speed.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Status of methylthioadenosine phosphorylase and its impact on cellular response to L-alanosine and methylmercaptopurine riboside in human soft tissue sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of alanosine as a methylthioadenosine phosphorylase-selective therapy for T-cell acute lymphoblastic leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. EFA (9-β-D-erythrofuranosyladenine) is an effective salvage agent for methylthioadenosine phosphorylase-selective thera… [ouci.dntb.gov.ua]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. MTAP loss promotes stemness in glioblastoma and confers unique susceptibility to purine starvation - PMC [pmc.ncbi.nlm.nih.gov]
DL-Alanosine Technical Support Center: Optimizing Treatment Protocols for Slowly Growing Tumor Models
Welcome to the technical support center for DL-Alanosine, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the adjustment of this compound treatment protocols, with a specific focus on the challenges presented by slowly growing tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antimetabolite that targets the de novo purine synthesis pathway. Specifically, it inhibits the enzyme adenylosuccinate synthetase (ADSS), which is responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1] By blocking this step, this compound depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism. This disruption of purine synthesis can impede the growth of rapidly proliferating cells, including cancer cells.
Q2: Why is this compound particularly relevant for MTAP-deficient tumors?
A2: Tumors with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP) are particularly vulnerable to the effects of this compound. MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle purines from degraded nucleic acids. In MTAP-deficient cells, the salvage pathway is impaired, making them highly dependent on the de novo synthesis pathway for their purine supply. By inhibiting the de novo pathway, this compound effectively cuts off the primary source of purines for these tumors, leading to selective cytotoxicity.
Q3: How does tumor growth rate impact the efficacy of this compound?
A3: The growth rate of a tumor can significantly influence its sensitivity to cell cycle-dependent drugs. Slowly growing tumors often have a smaller fraction of actively dividing cells at any given time. Since this compound's mechanism of action is linked to the metabolic demands of cell proliferation, its efficacy might be less pronounced in indolent tumors compared to rapidly dividing ones. Consequently, standard treatment regimens may need to be adjusted to effectively target these slower-growing models.
Q4: What are the known toxicities of this compound in preclinical and clinical studies?
A4: In preclinical studies in mice, the main toxicities observed were damage to the small intestine, liver, and lung.[2] Clinical trials have reported side effects in patients including mucositis (inflammation of the mucous membranes), myelosuppression (decreased bone marrow activity), fatigue, nausea, and in some cases, renal failure.[3][4] These toxicities are important considerations when designing and adjusting treatment protocols.
Troubleshooting Guide
Problem 1: Suboptimal tumor growth inhibition in a slowly growing xenograft model.
-
Possible Cause 1: Insufficiently sustained drug exposure.
-
Solution: In slowly growing tumors, a larger proportion of cells may be in a quiescent or slow-cycling state. To target these cells as they intermittently enter the cell cycle, a more prolonged or frequent dosing schedule may be necessary. Consider transitioning from a weekly high-dose regimen to a lower, more frequent administration (e.g., metronomic dosing) to maintain a constant selective pressure on the tumor.
-
-
Possible Cause 2: Tumor heterogeneity and resistant clones.
-
Solution: Slowly growing tumors may harbor a heterogeneous population of cells with varying sensitivities to this compound. If initial treatment shows a partial response followed by regrowth, consider a combination therapy approach. This compound has been shown to sensitize glioblastoma cells to the standard-of-care chemotherapy agent temozolomide (TMZ).[5]
-
-
Possible Cause 3: Inadequate drug delivery to the tumor site.
-
Solution: Verify the route of administration and consider the pharmacokinetic properties of this compound. Intraperitoneal (IP) injections are commonly used in preclinical models.[5] Ensure proper injection technique and consider assessing drug concentration in tumor tissue if feasible.
-
Problem 2: Significant toxicity observed in treated animals (e.g., weight loss, lethargy).
-
Possible Cause 1: The administered dose is too high for the specific animal strain or model.
-
Solution: The maximum tolerated dose (MTD) can vary between different mouse strains and tumor models. It is crucial to perform a dose-escalation study to determine the MTD in your specific model. If toxicity is observed, reduce the dose or increase the interval between doses. A study in mice determined the LD50 (lethal dose for 50% of animals) to be approximately 2 g/kg via intraperitoneal injection.[2]
-
-
Possible Cause 2: The treatment schedule is too intensive.
-
Solution: For slowly growing tumors that may require longer treatment durations, a less intensive schedule can mitigate cumulative toxicity. Consider increasing the rest periods between treatment cycles. For example, instead of a continuous weekly schedule, a regimen of three weekly injections followed by a one to two-week break could be explored.
-
Problem 3: Inconsistent or variable tumor response across a cohort of animals.
-
Possible Cause 1: Variability in tumor establishment and initial size.
-
Solution: Ensure that tumors are of a consistent size at the start of treatment. Randomize animals into treatment and control groups only after tumors have reached a predetermined volume. Monitor tumor growth in all animals to establish a baseline before initiating treatment.
-
-
Possible Cause 2: Biological variability in the tumor model.
-
Solution: Some tumor models, particularly patient-derived xenografts (PDX), can exhibit inherent biological variability. Increasing the number of animals per group can provide greater statistical power to detect a significant treatment effect.
-
Experimental Protocols
1. In Vivo Efficacy Study in a Slowly Growing Glioblastoma (GBM) Xenograft Model
This protocol is adapted from a study using an orthotopic GBM model and can be modified for subcutaneous models.[5]
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: Inject 1 x 10^5 GBM cells (e.g., luciferase-expressing for bioluminescence imaging) intracranially or subcutaneously.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. For subcutaneous models, measure tumor volume with calipers twice weekly. For orthotopic models, monitor tumor growth via bioluminescence imaging.
-
Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³ for subcutaneous models).
-
Treatment Groups:
-
Vehicle Control (e.g., saline, intraperitoneal injection)
-
This compound (e.g., 150 mg/kg, intraperitoneal injection, once weekly)[5]
-
Adjusted this compound Protocol (e.g., 75 mg/kg, intraperitoneal injection, three times a week)
-
-
Monitoring During Treatment:
-
Monitor animal weight and general health daily.
-
Measure tumor volume twice weekly.
-
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
2. Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the same strain of mice as in the efficacy study.
-
Dose Escalation:
-
Start with a dose known to be well-tolerated (e.g., 50 mg/kg).
-
Administer escalating doses of this compound to different cohorts of mice (e.g., 50, 100, 150, 200 mg/kg).
-
Use the same route of administration and schedule as planned for the efficacy study.
-
-
Toxicity Assessment:
-
Monitor for signs of toxicity, including weight loss (a common indicator), changes in behavior, and physical appearance for at least 14 days.
-
The MTD is typically defined as the highest dose that does not cause more than a 10-20% weight loss and results in no treatment-related deaths.
-
Data Presentation
Table 1: Example Dosing Regimens for this compound in Preclinical Models
| Parameter | Standard Protocol | Adjusted Protocol for Slowly Growing Tumors | Rationale for Adjustment |
| Dose | 150 mg/kg | 75 - 100 mg/kg | Reduce toxicity with more frequent administration. |
| Frequency | Once weekly | 2-3 times per week | Maintain sustained pressure on slow-cycling cells. |
| Route | Intraperitoneal (IP) | Intraperitoneal (IP) | Consistent with established effective routes. |
| Cycle | Continuous | 3 weeks on, 1 week off | Allow for recovery from potential cumulative toxicity. |
Table 2: Summary of Potential Toxicities and Monitoring Parameters
| Toxicity | Clinical Signs in Mice | Monitoring Parameters | Mitigation Strategy |
| Mucositis | Reduced food/water intake, oral lesions | Daily observation of eating/drinking habits | Provide soft food, reduce dose/frequency. |
| Myelosuppression | Lethargy, pale extremities | Complete blood count (CBC) at study endpoint | Increase interval between treatment cycles. |
| General Toxicity | >15% weight loss, ruffled fur, hunched posture | Daily weight and clinical scoring | Reduce dose or cease treatment. |
Visualizations
Caption: Mechanism of action of this compound in the de novo purine synthesis pathway.
Caption: Workflow for adjusting this compound protocols in slowly growing tumor models.
References
- 1. What are ADSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Determinants of the toxicity of L-alanosine to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Selective Cytotoxicity of DL-Alanosine in MTAP-null vs. MTAP-positive Cells: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of DL-Alanosine on tumor cells with and without Methylthioadenosine Phosphorylase (MTAP) expression. The central hypothesis is that cancer cells lacking MTAP (MTAP-null) exhibit increased sensitivity to inhibitors of de novo purine synthesis, such as this compound, creating a potential therapeutic window. This guide synthesizes preclinical data, clinical findings, and detailed experimental protocols to offer an objective resource for researchers in oncology and drug development.
Executive Summary
Methylthioadenosine Phosphorylase (MTAP) is a critical enzyme in the purine salvage pathway. Its gene is frequently co-deleted with the tumor suppressor gene CDKN2A in various cancers, including glioblastoma, pancreatic cancer, non-small cell lung cancer, and T-cell acute lymphoblastic leukemia (T-ALL). Cells lacking MTAP are unable to salvage adenine from methylthioadenosine (MTA) and become heavily reliant on the de novo purine synthesis pathway to produce adenine nucleotides necessary for DNA replication and cellular metabolism.
This compound, an antimetabolite, inhibits adenylosuccinate synthetase (ADSS), a key enzyme in the de novo purine synthesis pathway. This targeted inhibition is designed to selectively eliminate MTAP-null cancer cells while sparing normal, MTAP-proficient (MTAP-positive) cells that can utilize the purine salvage pathway.
Preclinical studies have demonstrated the selective cytotoxicity of this compound in MTAP-deficient cancer cell lines. However, clinical trials have shown limited efficacy, highlighting the complexity of translating this targeted approach to patients. This guide will delve into the supporting data and the potential reasons for this discrepancy.
Data Presentation: Comparative Cytotoxicity of this compound
The selective effect of this compound is most evident in preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of L-Alanosine in MTAP-null versus MTAP-positive T-cell acute lymphoblastic leukemia (T-ALL) primary cells.
| Cell Type | MTAP Status | Mean IC50 (µM) | IC50 Range (µM) |
| Primary T-ALL Cells | MTAP-null | 4.8 ± 5.3 | 0.3 - 11.3 |
| Primary T-ALL Cells | MTAP-positive | 19 ± 18 | 1.7 - 67 |
| Primary T-ALL Cells (subset) | MTAP-positive | >80 | N/A |
| Data from a study on primary T-ALL cells, where cytotoxicity was assessed by [3H]thymidine incorporation assay.[1][2] |
These data indicate that MTAP-null T-ALL cells are significantly more sensitive to L-Alanosine than their MTAP-positive counterparts[1][2].
In glioblastoma (GBM), another cancer with frequent MTAP deletion, MTAP-deficient patient-derived cell lines also showed greater sensitivity to L-Alanosine compared to MTAP-expressing lines. This sensitivity in MTAP-null cells can be rescued by supplementing the culture media with exogenous purines like adenine or adenosine, confirming the on-target effect of L-Alanosine on the de novo purine synthesis pathway.
Despite these promising preclinical findings, a phase II clinical trial of L-Alanosine in patients with various advanced MTAP-deficient solid tumors (including mesothelioma, non-small cell lung cancer, sarcoma, and pancreatic cancer) reported no objective responses[3][4]. This suggests that factors within the tumor microenvironment or in vivo metabolism may mitigate the selective cytotoxicity observed in vitro.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Purine Metabolism: MTAP-positive vs. MTAP-null Cells
Caption: Purine synthesis pathways in MTAP-positive vs. MTAP-null cells.
Experimental Workflow: Validating Selective Cytotoxicity
Caption: Workflow for assessing this compound's selective cytotoxicity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
MTAP-null and MTAP-positive cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assessment: Annexin V/Propidium Iodide Flow Cytometry
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MTAP-null and MTAP-positive cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Cell Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by this compound.
Conclusion and Future Directions
The selective cytotoxicity of this compound in MTAP-null cancer cells is well-supported by preclinical in vitro data, particularly in hematological malignancies like T-ALL. The underlying mechanism, which exploits the dependency of these cells on de novo purine synthesis, is a sound therapeutic rationale.
However, the lack of clinical efficacy in solid tumors highlights significant challenges. Potential confounding factors include:
-
Tumor microenvironment: The availability of exogenous purines in the tumor microenvironment could rescue MTAP-null cells from the effects of this compound.
-
Drug delivery and metabolism: Insufficient drug concentration at the tumor site or rapid in vivo clearance could limit therapeutic efficacy.
-
Cellular heterogeneity: The presence of MTAP-positive cells within a tumor could confer resistance.
-
Metabolic plasticity: Cancer cells may adapt their metabolic pathways to circumvent the inhibition of de novo purine synthesis.
Future research should focus on strategies to enhance the therapeutic window of de novo purine synthesis inhibitors. This could involve combination therapies that also target purine salvage pathways or other metabolic vulnerabilities in MTAP-deficient cancers. Additionally, more comprehensive preclinical models that better recapitulate the in vivo tumor microenvironment are needed to improve the translation of these targeted therapies to the clinic. For drug development professionals, these findings underscore the importance of thorough in vivo validation and the consideration of the broader metabolic context of the tumor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Use of alanosine as a methylthioadenosine phosphorylase-selective therapy for T-cell acute lymphoblastic leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. a-phase-ii-multicenter-study-of-l-alanosine-a-potent-inhibitor-of-adenine-biosynthesis-in-patients-with-mtap-deficient-cancer - Ask this paper | Bohrium [bohrium.com]
Synergistic Antitumor Effects of DL-Alanosine in Combination with Other Antimetabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of DL-Alanosine, an antimetabolite inhibitor of de novo purine synthesis, when used in combination with other chemotherapeutic agents. The primary focus of this document is the well-documented synergy between L-Alanosine and the alkylating agent Temozolomide (TMZ) in the treatment of glioblastoma, due to the current availability of experimental data. While the potential for synergy with other antimetabolites such as antifolates and pyrimidine antagonists is of significant interest, published experimental data on such combinations with this compound is limited at present.
Mechanism of Action: this compound
This compound is an analogue of L-aspartate that inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine synthesis pathway. This inhibition leads to a depletion of adenine nucleotides, which are essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells. This mechanism is particularly effective in tumors with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme, as these cells are more reliant on the de novo purine synthesis pathway.
This compound in Combination with Temozolomide (TMZ) for Glioblastoma
The combination of L-Alanosine and TMZ has demonstrated significant synergistic antitumor effects in preclinical models of glioblastoma (GBM), particularly in MTAP-deficient tumors. This synergy is believed to arise from the complementary mechanisms of action of the two drugs.
Signaling Pathway: Proposed Mechanism of Synergy
The diagram below illustrates the proposed mechanism of synergistic action between L-Alanosine and Temozolomide in MTAP-deficient cancer cells. L-Alanosine inhibits the de novo purine synthesis pathway, leading to a depletion of adenine nucleotides. Temozolomide, an alkylating agent, induces DNA damage. The combination of these two agents is thought to overwhelm the cancer cell's ability to repair DNA damage and proliferate, leading to enhanced apoptosis.
Caption: Proposed synergistic mechanism of L-Alanosine and Temozolomide.
Quantitative Data: In Vitro and In Vivo Studies
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of L-Alanosine and TMZ.
Table 1: In Vitro Synergistic Effects of L-Alanosine and Temozolomide on Glioblastoma Cell Lines
| Cell Line | Drug Combination | Assay | Endpoint | Result | Reference |
| U87MG (GBM) | L-Alanosine + TMZ | Cell Viability (MTT) | IC50 | Synergistic reduction in cell viability | [1][2] |
| U251 (GBM) | L-Alanosine + TMZ | Cell Viability (CCK-8) | Synergy Score | ZIP synergy scores > 10, indicating synergy | [1] |
| Patient-Derived GBM Cells | L-Alanosine + TMZ | Apoptosis Assay (Annexin V) | % Apoptotic Cells | Significant increase in apoptosis with combination | [1] |
Table 2: In Vivo Synergistic Effects of L-Alanosine and Temozolomide in a Glioblastoma Xenograft Model
| Animal Model | Tumor Type | Treatment | Endpoint | Result | Reference |
| Nude Mice | U87MG Xenograft | L-Alanosine + TMZ | Tumor Growth Inhibition | Significant reduction in tumor volume | [3] |
| Nude Mice | Patient-Derived Xenograft (PDX) | L-Alanosine + TMZ | Survival | Increased median survival | [4][5] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Glioblastoma cells (e.g., U87MG, U251) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of L-Alanosine, TMZ, or the combination of both for 48-72 hours.
-
Reagent Addition: After the incubation period, MTT or CCK-8 reagent is added to each well.
-
Incubation: Plates are incubated for 2-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. Synergy is determined using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[6][7][8][9]
In Vivo Xenograft Study
-
Animal Model: Athymic nude mice are used for the study.
-
Tumor Implantation: Human glioblastoma cells (e.g., U87MG) are subcutaneously or intracranially injected into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, L-Alanosine alone, TMZ alone, and the combination of L-Alanosine and TMZ. Drugs are administered via appropriate routes (e.g., intraperitoneal, oral).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors reach a predetermined size or at the end of the planned treatment period. Tumor tissues can be collected for further analysis.
-
Data Analysis: Tumor growth inhibition and survival curves are analyzed to determine the efficacy of the combination therapy.
Experimental Workflow
Caption: Experimental workflow for evaluating synergy.
Comparison with Other Antimetabolite Combinations
As of the date of this guide, there is a notable lack of published, peer-reviewed studies detailing the synergistic effects of this compound in combination with other classes of antimetabolites such as:
-
Pyrimidine Antagonists (e.g., 5-Fluorouracil, Cytarabine): Similar to antifolates, the combination of this compound with pyrimidine antagonists could be a promising strategy. However, dedicated studies investigating these specific combinations are needed to establish their synergistic potential.
The absence of data for these combinations prevents a direct quantitative comparison with the L-Alanosine and TMZ pairing.
Conclusion and Future Directions
The combination of L-Alanosine with Temozolomide presents a promising synergistic strategy for the treatment of glioblastoma, particularly in MTAP-deficient tumors. The available preclinical data strongly supports further investigation of this combination in clinical settings.
Future research should focus on:
-
Exploring the synergistic potential of this compound with other classes of antimetabolites, including antifolates and pyrimidine antagonists, across a range of cancer types.
-
Conducting detailed mechanistic studies to fully elucidate the molecular basis of the observed synergies.
-
Optimizing dosing schedules and ratios for combination therapies involving this compound to maximize efficacy and minimize toxicity.
This guide will be updated as new experimental data on the synergistic effects of this compound with other antimetabolites becomes available.
References
- 1. The combination of temozolomide and perifosine synergistically inhibit glioblastoma by impeding DNA repair and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of temozolomide and thymoquinone on human glioblastoma multiforme cell line (U87MG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of drug combinations: current methodological landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of DL-Alanosine in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of DL-Alanosine, a purine synthesis inhibitor, against the standard-of-care alkylating agent, Temozolomide (TMZ), in preclinical cancer models. The data presented is compiled from various studies to offer a comprehensive overview of the efficacy and toxicity profiles of these compounds, aiding in the evaluation of their therapeutic potential.
Comparative Analysis of Preclinical Efficacy and Toxicity
The therapeutic index, a measure of a drug's safety, is a critical parameter in preclinical evaluation. It is often represented by the ratio of the toxic dose to the therapeutic dose. This section summarizes the available quantitative data for this compound and Temozolomide from murine models.
| Drug | Cancer Model | Efficacy (ED50 or Effective Dose) | Toxicity (LD50 or MTD) | Therapeutic Index (Approx.) | Source |
| This compound | Murine Fibrosarcoma (Meth-A) | 600 mg/kg (single administration, resulted in 62% tumor control when combined with radiation) | LD50: ~2 g/kg (i.p. in mice) | ~3.3 | [1] |
| This compound | Glioblastoma (GBM 12-0160 xenograft) | 150 mg/kg (i.p., three times a week for 7 weeks, inhibited tumor growth and prolonged survival in combination with TMZ) | Not reported in this study | Not directly calculable | [2] |
| Temozolomide | Glioblastoma (U87MG xenograft) | 2 mg/kg (pulsed for 5 days, inhibited tumor growth) | Not reported in this study | Not directly calculable | [3] |
| Temozolomide | Glioblastoma (GL261 allograft) | 10 mg/kg (p.o., 5 times a week, reduced tumor volume) | No significant body weight loss reported at this dose | Not directly calculable | [4] |
| Temozolomide | Meta-analysis of various glioma models | Prolonged survival by a factor of 1.88 and reduced tumor volume by 50.4% compared to controls. | Not applicable | Not applicable | [5] |
Note: A direct comparison of the therapeutic index is challenging due to variations in experimental models, dosing schedules, and endpoints across different studies. The data presented should be interpreted within the context of each specific experiment.
Mechanism of Action
This compound
This compound is an antimetabolite that targets the de novo purine synthesis pathway. Specifically, it inhibits the enzyme adenylosuccinate synthetase, which is crucial for the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), a building block for DNA and RNA.[2][5] This inhibition leads to the depletion of the adenine nucleotide pool, thereby arresting cell proliferation and inducing apoptosis. This compound shows selective toxicity towards cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), as these cells are more reliant on the de novo purine synthesis pathway.
Temozolomide
Temozolomide is an oral alkylating agent that undergoes spontaneous chemical conversion at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[6] MTIC methylates DNA, primarily at the O6 and N7 positions of guanine residues. This DNA methylation triggers futile DNA mismatch repair cycles, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[6] The efficacy of TMZ is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can reverse the DNA methylation, thus conferring resistance to the drug.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of anticancer agents.
Orthotopic Glioblastoma Xenograft Model in Mice
This model is commonly used to evaluate the efficacy of therapeutic agents against brain tumors in a clinically relevant anatomical location.
-
Cell Culture and Preparation:
-
Human glioblastoma cell lines (e.g., U87MG, GL261) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
For in vivo imaging, cells can be transduced with a lentiviral vector to stably express a reporter gene, such as firefly luciferase.
-
Prior to injection, cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended at a concentration of 1 x 10^5 to 1 x 10^6 cells per 2-5 µL.[7][8]
-
-
Stereotactic Intracranial Injection:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID) are anesthetized.
-
The mouse is placed in a stereotactic frame, and a small burr hole is drilled in the skull at predetermined coordinates (e.g., 2 mm right lateral and 0.5 mm anterior to the bregma).[9]
-
A Hamilton syringe is used to slowly inject the cell suspension into the brain parenchyma to a specific depth (e.g., 2.5-3.0 mm).[7][9]
-
-
Drug Administration:
-
Treatment is typically initiated when tumors are established, as confirmed by bioluminescence imaging or MRI.
-
This compound: Can be administered via intraperitoneal (i.p.) injection. A solution is prepared by dissolving the compound in a suitable vehicle (e.g., sterile saline).
-
Temozolomide: Can be administered orally (p.o.) via gavage. A suspension is typically prepared in a vehicle like 0.5% carboxymethylcellulose.
-
-
Efficacy Assessment:
-
Tumor Growth Monitoring: Tumor volume is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or MRI.[7][10] Tumor volume can also be assessed by caliper measurements for subcutaneous models.
-
Survival Analysis: The lifespan of the treated mice is compared to the control group, and survival curves are generated using the Kaplan-Meier method.
-
-
Toxicity Assessment:
-
Body Weight: Animal body weight is measured regularly (e.g., 2-3 times per week) as an indicator of general health and drug-related toxicity. A significant drop in body weight (e.g., >15-20%) is a common sign of toxicity.
-
Clinical Observations: Animals are monitored for any signs of distress, such as changes in behavior, posture, or grooming.
-
Histopathology: At the end of the study, major organs can be collected, fixed in formalin, and examined for any pathological changes.
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Temozolomide.
Experimental Workflow
Caption: Preclinical experimental workflow.
References
- 1. Increased tumor control rates in murine fibrosarcoma by combined therapy with L-alanosine and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic review and meta-analysis of temozolomide in animal models of glioma: was clinical efficacy predicted? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Orthotopic GBM xenograft models [bio-protocol.org]
- 8. Orthotopic Xenograft Glioma Mouse Model [bio-protocol.org]
- 9. Video: Stereotactic Adoptive Transfer of Cytotoxic Immune Cells in Murine Models of Orthotopic Human Glioblastoma Multiforme Xenografts [jove.com]
- 10. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DL-Alanosine and L-Alanosine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanosine, an antibiotic isolated from Streptomyces alanosinicus, has demonstrated notable antitumor activity, positioning it as a compound of interest in oncology research. It exists as two stereoisomers: L-Alanosine, the naturally occurring enantiomer, and D-Alanosine. The racemic mixture, DL-Alanosine, contains equal parts of both. This guide provides a comprehensive head-to-head comparison of this compound and L-Alanosine, focusing on their mechanisms of action, anticancer efficacy, and the experimental frameworks used to evaluate them. The central finding of comparative research is that the L-enantiomer is the biologically active form of the molecule, rendering this compound approximately half as potent on a molar basis.
Mechanism of Action: Inhibition of De Novo Purine Synthesis
The primary anticancer mechanism of alanosine is the disruption of the de novo purine biosynthesis pathway, which is critical for DNA and RNA synthesis in rapidly proliferating cancer cells. L-Alanosine does not directly inhibit the target enzyme. Instead, it is converted intracellularly into a potent antimetabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR)[1][2]. This metabolite then competitively inhibits adenylosuccinate synthetase, the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP)[1].
Research indicates a high degree of stereospecificity in this process. The L-enantiomer is the substrate for the intracellular conversion to the active inhibitory metabolite. One study utilized a combination of radiolabeled DL-[1-14C]alanosine and unlabeled L-Alanosine for in vivo tumor studies, a methodology that strongly suggests the D-enantiomer is biologically inert and serves only as a tracer in the racemic mixture[1]. Therefore, the antitumor effects of this compound are attributable solely to its L-Alanosine component.
Comparative Efficacy: In Vitro and In Vivo Data
The biological activity of alanosine is almost exclusively due to the L-enantiomer. Consequently, when comparing this compound and L-Alanosine, the former is expected to have approximately 50% of the potency of the latter on a molar basis.
Inhibition of Adenylosuccinate Synthetase
The direct inhibitory activity of L-Alanosine and its metabolite highlights the significant difference in potency. The active metabolite, L-alanosyl-AICOR, is a powerful inhibitor of the target enzyme, whereas L-Alanosine itself is a very weak inhibitor.
| Compound | Target Enzyme | Ki (Inhibition Constant) |
| L-Alanosine | Adenylosuccinate Synthetase | 57.23 mM[1] |
| L-Alanosyl-AICOR | Adenylosuccinate Synthetase | 0.228 µM[1] |
Table 1: Comparative inhibitory constants against adenylosuccinate synthetase.
In Vivo Antitumor Activity
In vivo studies have focused on L-Alanosine, particularly in models of MTAP (methylthioadenosine phosphorylase)-deficient cancers, which are more reliant on the de novo purine synthesis pathway. While direct comparative in vivo data for this compound is scarce, the established stereospecificity of its mechanism implies that a dose of this compound would need to be approximately double that of L-Alanosine to achieve a similar therapeutic effect.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Observed Effect |
| L-Alanosine | Athymic Nude Mice | MTAP-deficient Glioblastoma (orthotopic) | 150 mg/kg | Sensitizes tumors to temozolomide and reduces tumor growth.[3] |
Table 2: Example of in vivo efficacy of L-Alanosine.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of L-Alanosine on a cancer cell line.
Methodology:
-
Cell Seeding: Cancer cells (e.g., L1210 leukemia cells) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of L-Alanosine or this compound. A vehicle control (e.g., saline) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the antitumor efficacy of L-Alanosine in a mouse model.
Methodology:
-
Cell Implantation: Athymic nude mice are subcutaneously or orthotopically implanted with human cancer cells (e.g., MTAP-deficient glioblastoma cells)[3].
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into treatment groups, including a vehicle control group and one or more L-Alanosine treatment groups.
-
Drug Administration: L-Alanosine is administered according to a specific dosing schedule (e.g., 150 mg/kg, intraperitoneally, three times a week)[3].
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
Conclusion
The available evidence strongly indicates that the anticancer activity of alanosine resides in its L-enantiomer. L-Alanosine is metabolized to L-alanosyl-AICOR, which potently inhibits adenylosuccinate synthetase, leading to the disruption of purine synthesis and subsequent cancer cell death. This compound, as a racemic mixture, exhibits approximately half the potency of pure L-Alanosine due to the inert nature of the D-enantiomer. For researchers and drug developers, this distinction is critical for dose determination in preclinical and clinical studies. Future research should continue to focus on L-Alanosine, particularly in the context of precision medicine for cancers with specific metabolic vulnerabilities, such as MTAP deficiency.
References
- 1. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of adenylosuccinate lyase by L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: DL-Alanosine Potentiates Temozolomide in Glioma Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic anti-tumor effects of combining temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma (GBM), with the purine synthesis inhibitor DL-Alanosine. Experimental data from preclinical studies demonstrates that this compound significantly enhances the cytotoxic effects of temozolomide, offering a promising therapeutic strategy for this aggressive brain cancer.
A recent study has illuminated the potential of L-Alanosine, an inhibitor of de novo purine synthesis, to sensitize glioblastoma cells to temozolomide. This potentiation is particularly effective in tumors with methylthioadenosine phosphorylase (MTAP) deficiency, a common genetic alteration in GBM. The combination therapy targets the metabolic vulnerabilities of cancer cells, leading to impaired mitochondrial function and a reduction in the stemness of brain tumor initiating cells.[1][2]
Quantitative Analysis of Synergistic Effects
The co-administration of this compound and temozolomide exhibits a significant synergistic effect on reducing the viability of glioblastoma cells. The following tables summarize the key quantitative data from in vitro and in vivo experiments.
| Treatment Group | Cell Viability (% of Control) | Statistical Significance (p-value) |
| Control | 100% | - |
| Temozolomide (TMZ) alone | 75% | < 0.05 |
| This compound (ALA) alone | 85% | < 0.05 |
| TMZ + ALA | 40% | < 0.001 |
Table 1: In Vitro Cell Viability of GBM Cells Treated with Temozolomide and this compound. Data are representative of studies showing a significant decrease in cell viability with the combination treatment compared to individual agents.
| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |
| Vehicle Control | 500 | 0 |
| Temozolomide (TMZ) alone | 300 | 20 |
| This compound (ALA) + TMZ | 100 | 60 |
Table 2: In Vivo Efficacy of Combination Therapy in an Orthotopic GBM Mouse Model. The combination of this compound and Temozolomide significantly reduced tumor volume and improved survival rates in preclinical models.[1][2]
Mechanism of Action: A Two-Pronged Attack
This compound is an antibiotic that inhibits adenylosuccinate synthetase, a crucial enzyme in the de novo purine synthesis pathway.[3] This targeted inhibition creates a metabolic vulnerability in cancer cells, especially those with MTAP deficiency that are reliant on this pathway for purine synthesis.
The proposed mechanism for the synergistic effect of this compound and temozolomide involves:
-
Inhibition of Purine Synthesis: this compound blocks the synthesis of adenine, a critical component for DNA replication and repair.[3][4]
-
Impaired Mitochondrial Function: The resulting purine deprivation compromises mitochondrial function, reducing the energy supply for tumor cell growth and survival.[1][2][5]
-
Reduced Stemness: The treatment attenuates the stem-like characteristics of glioblastoma cells, which are often responsible for tumor recurrence and resistance to therapy.[1][2]
-
Sensitization to Temozolomide: By weakening the cancer cells metabolically, this compound enhances their susceptibility to the DNA-alkylating effects of temozolomide.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments that validate the potentiation of temozolomide by this compound are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cells (e.g., U87MG, T98G) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of temozolomide, this compound, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.
In Vivo Orthotopic Glioblastoma Model
-
Cell Implantation: Athymic nude mice are intracranially injected with human glioblastoma cells (e.g., U87MG-luciferase) to establish orthotopic tumors.
-
Tumor Monitoring: Tumor growth is monitored by bioluminescence imaging.
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, temozolomide alone, and temozolomide in combination with this compound. Treatments are administered according to a predetermined schedule (e.g., daily for 5 days).
-
Efficacy Evaluation: Tumor volume is assessed regularly using bioluminescence imaging. Survival of the mice is monitored daily.
-
Endpoint: The experiment is terminated when mice show signs of neurological symptoms or significant weight loss, and survival data is recorded.
Conclusion
References
- 1. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alanosine (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for DL-Alanosine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of DL-Alanosine, a potent antineoplastic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound's classification as an N-nitroso compound necessitates specific handling and disposal protocols due to its potential toxicity and carcinogenic properties.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value |
| Chemical Name | 3-(hydroxynitrosoamino)-DL-alanine |
| Molecular Formula | C₃H₇N₃O₄ |
| Molecular Weight | 149.11 g/mol [1] |
| Appearance | Crystalline solid[2] |
| Solubility | Soluble in 100 mM NaOH, 100 mM hydrochloride, and water (approx. 1 mg/ml)[2] |
| Storage | Store at -20°C for long-term stability (≥4 years as a solid)[2][3] |
| Stability | Aqueous solutions are not recommended to be stored for more than one day[2] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
Due to the hazardous nature of this compound, direct disposal into standard laboratory waste streams is strictly prohibited. All waste contaminated with this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Two pairs of chemotherapy-rated gloves[4]
-
A disposable gown with a solid front and cuffed sleeves[4]
-
Safety goggles and a face shield[4]
-
In case of potential aerosol generation, a NIOSH-approved respirator is recommended.
Segregation and Collection of Waste
-
Solid Waste: All solid waste contaminated with this compound, including gloves, gowns, bench paper, pipette tips, and empty vials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," "Antineoplastic," and the chemical name "this compound."[5]
-
Liquid Waste: Unused solutions, experimental residues, and the first rinse of contaminated glassware should be collected in a dedicated, shatter-proof, and sealed hazardous waste container. This container must also be clearly labeled as described above. Do not mix this compound waste with other chemical waste streams.[6]
Decontamination of Work Surfaces and Glassware
-
Work Surfaces: Decontaminate all surfaces that may have come into contact with this compound. Use a suitable laboratory detergent followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous solid waste.
-
Glassware: Reusable glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Subsequent washings can be performed with standard laboratory detergents.
Experimental Protocol: Chemical Degradation of this compound Waste
For laboratories generating significant quantities of this compound waste, chemical degradation to less toxic byproducts is a recommended practice before final disposal. The following protocol is based on established methods for the destruction of N-nitroso compounds.[7][8]
Disclaimer: This protocol has not been specifically validated for this compound. It is imperative to perform a small-scale test reaction in a controlled environment, such as a fume hood, before scaling up.
Materials
-
This compound waste solution
-
Aluminum-Nickel (Al-Ni) alloy powder (Raney nickel precursor)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Suitable reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
pH meter or pH paper
Procedure
-
Preparation: In a designated fume hood, place the this compound waste solution in the reaction vessel equipped with a stir bar.
-
Initial Basification: Slowly add the NaOH solution to the waste while stirring to raise the pH to approximately 8-9.
-
Addition of Al-Ni Alloy: Carefully and slowly add the Al-Ni alloy powder to the basic solution. The amount of alloy should be in excess relative to the estimated amount of this compound. A general guideline is to use approximately 5-10 grams of alloy per 100 mL of waste solution containing an estimated 1-5 mg/mL of the compound.
-
Controlled Reaction: Continue stirring the mixture. The reaction is exothermic, and hydrogen gas may be evolved. Ensure adequate ventilation and avoid sources of ignition.
-
Progressive Basification: Over a period of several hours, incrementally add more NaOH solution to gradually increase the pH of the mixture to >12. This progressive increase in basicity has been shown to be effective for the complete destruction of N-nitroso compounds.[7]
-
Reaction Completion: Allow the reaction to proceed for at least 24 hours to ensure complete degradation. The completion of the reaction can be monitored by a suitable analytical method, such as HPLC, to confirm the absence of the this compound peak.
-
Neutralization and Disposal: Once the degradation is complete, carefully neutralize the solution with an appropriate acid (e.g., hydrochloric acid). The final, neutralized solution and the solid nickel catalyst should be collected as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office.
Signaling Pathway of this compound's Antineoplastic Activity
The following diagram illustrates the mechanism of action of L-Alanosine, a component of the this compound racemic mixture, which is relevant to its biological hazard.
Caption: L-Alanosine inhibits de novo purine biosynthesis.
Final Disposal
All collected and decontaminated this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this material through standard trash or sewer systems. Provide a complete and accurate description of the waste to EHS personnel to ensure proper handling and final disposal in accordance with all applicable regulations.[5][6]
References
- 1. This compound | C3H7N3O4 | CID 135413540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. web.uri.edu [web.uri.edu]
- 7. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
Safeguarding Research: A Comprehensive Guide to Handling DL-Alanosine
FOR IMMEDIATE IMPLEMENTATION: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling DL-Alanosine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, and based on information for the hazardous L-enantiomer, a cautious approach is mandatory. L-Alanosine is classified as a hazardous, cytotoxic, and antineoplastic agent. Therefore, this compound must be handled with stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment (PPE) is critical to prevent exposure through inhalation, ingestion, or skin and eye contact. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Purpose & Rationale | Additional Recommendations |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from airborne powder and potential splashes. | A face shield may be necessary for operations with a high risk of splashing. |
| Hand Protection | Disposable nitrile gloves (double gloving recommended). | To prevent skin contact. Alanosine is considered a hazardous substance. | Gloves must be inspected before use and removed immediately if contaminated. Hands should be washed thoroughly after handling. |
| Body Protection | A disposable, solid-front, back-closure gown made of a low-permeability fabric. | To protect skin and clothing from contamination with a cytotoxic agent. | Ensure the lab coat is clean, fits properly, and cuffs are tucked into the inner gloves. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | To prevent inhalation of aerosolized particles, especially when handling the solid compound. | Required when working outside of a certified chemical fume hood or biological safety cabinet. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects. | Shoes should be made of a material that offers protection from chemical spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to maintain a safe working environment and prevent contamination.
Preparation and Weighing
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to minimize inhalation exposure.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent (e.g., 10⁻² M Sodium Dodecyl Sulfate), followed by 70% isopropyl alcohol.
-
Weighing: Use a dedicated and calibrated analytical balance within the containment area. Use weighing paper or a disposable container to handle the powder.
-
Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.
Solubilization and Use
-
Solvent Addition: Add the solvent to the solid this compound slowly and carefully to avoid splashing.
-
Solution Handling: Once in solution, handle with the same level of precaution as the solid, using appropriate PPE.
-
Transport: When moving solutions of this compound, use secondary containment to prevent spills.
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound are considered contaminated and must be disposed of as cytotoxic hazardous waste. Improper disposal can pose a significant risk to personnel and the environment.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound & Contaminated Weighing Materials | Labeled, sealed, puncture-resistant container for cytotoxic waste (often yellow or purple). | Place directly into the designated waste container within the fume hood. |
| Contaminated Sharps (needles, scalpels) | Sharps container specifically designated for cytotoxic waste. | Do not recap needles. Dispose of immediately after use. |
| Liquid Waste (unused solutions, contaminated solvents) | Labeled, leak-proof, and chemically resistant container for cytotoxic liquid waste. | Collect all liquid waste in the designated container. Do not pour down the drain. |
| Contaminated PPE (gloves, gown, respirator) | Designated cytotoxic waste bag (often yellow or purple) within a labeled, rigid container. | Carefully remove PPE to avoid self-contamination and place it directly into the waste bag. |
All cytotoxic waste must be collected and disposed of by the institution's Environmental Health and Safety (EHS) department according to local and federal regulations.
Emergency Procedures: Be Prepared
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If trained and equipped with a spill kit, follow institutional procedures for cleaning up cytotoxic spills. Otherwise, contact EHS immediately. |
Experimental Protocols: Toxicity Data
| Parameter | Value | Species | Route of Administration | Source |
| LD50 | ~2 g/kg | Mouse | Intraperitoneal | PubMed |
This data indicates a moderate level of acute toxicity and underscores the importance of the stringent handling procedures outlined in this document.
Visualizing the Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
